Methyl 3-methylpyridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFKEITVOTHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483064 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59718-84-2 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-Methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-methylpyridine-2-carboxylate, a valuable building block in the development of novel pharmaceutical compounds. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as methyl 3-methylpicolinate, is a substituted pyridine derivative. The pyridine ring is a common scaffold in many biologically active molecules, and the specific substitution pattern of this compound makes it a key intermediate in the synthesis of various therapeutic agents. A thorough understanding of its synthesis is crucial for researchers and drug development professionals working on novel therapeutics.
Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of the precursor acid: Synthesis of 3-methylpyridine-2-carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
Two primary routes for the synthesis of the precursor, 3-methylpyridine-2-carboxylic acid, have been identified: the hydrolysis of 2-cyano-3-methylpyridine and the oxidation of 2,3-lutidine. The subsequent esterification is commonly carried out via Fischer-Speier esterification.
Caption: Synthetic routes to this compound.
Experimental Protocols
Synthesis of 3-Methylpyridine-2-carboxylic Acid via Hydrolysis of 2-Cyano-3-methylpyridine
This method provides a reliable route to the carboxylic acid precursor.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of 3-Methylpyridine-2-carboxylic Acid.
Detailed Protocol:
-
In a suitable reaction vessel, dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Heat the resulting solution to 120°C and stir for 2 hours.
-
After the reaction is complete, cool the mixture to 20-25°C.
-
Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water dropwise to the reaction mixture.
-
Continue stirring at the same temperature for 1.5 hours.
-
Warm the reaction mixture to 75-85°C and maintain this temperature for 1.5 hours.
-
Cool the solution and adjust the pH to approximately 3 with sodium carbonate.
-
Extract the product with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.
-
Purify the solid by recrystallization from a mixture of ethyl acetate and hexane.
Esterification of 3-Methylpyridine-2-carboxylic Acid (Fischer-Speier Esterification)
This general procedure, adapted from the Fischer-Speier esterification method, is suitable for the preparation of the final product.[2][3]
Detailed Protocol:
-
In a round-bottomed flask equipped with a reflux condenser, suspend 3-methylpyridine-2-carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for a period of 2 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Cyano-3-methylpyridine | C₇H₆N₂ | 118.14 | 83-87 | - |
| 3-Methylpyridine-2-carboxylic Acid | C₇H₇NO₂ | 137.14 | 115.5-116.5[1] | - |
| This compound | C₈H₉NO₂ | 151.16 | - | 73 (at 2 mmHg)[2] |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Hydrolysis of 2-Cyano-3-methylpyridine | 90% H₂SO₄, Na₂SO₃ | 120, then 75-85 | 2, then 1.5 | 54.0[1] |
| Fischer Esterification | Methanol, conc. H₂SO₄ | Reflux | 2-4 | Typically high |
Spectroscopic Data
Table 3: Spectroscopic Data for 3-Methylpyridine-2-carboxylic Acid
| Spectroscopy | Key Peaks/Shifts |
| IR (KBr, cm⁻¹) | 3350, 1650, 1590[1] |
Conclusion
The synthesis of this compound is a straightforward process that can be reliably achieved in a laboratory setting. The hydrolysis of 2-cyano-3-methylpyridine followed by Fischer esterification represents a viable and well-documented synthetic route. This guide provides the necessary details for researchers to successfully synthesize this important building block for applications in drug discovery and development.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 3-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of Methyl 3-methylpyridine-2-carboxylate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Chemical Properties
This compound, also known as Methyl 3-methylpicolinate, is a substituted pyridine derivative.[1] It serves as a valuable building block in the synthesis of more complex molecules, including derivatives of pyrrolo[3,4-b]pyridin-7(6H)-one which have been investigated as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.[2]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 59718-84-2 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| Boiling Point | 73°C at 2 mmHg | [2] |
| Purity | 97% | [1] |
| Synonyms | 3-Methylpicolinic acid methyl ester, Methyl 3-methylpicolinate, 3-Methylpyridine-2-carboxylic Acid Methyl Ester | [1] |
| MDL Number | MFCD03789583 | [1][3] |
| PubChem CID | 12264487 | [1][3] |
| Isomeric SMILES | CC1=C(N=CC=C1)C(=O)OC | [3] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 3-methylpyridine-2-carboxylic acid.
A common method for the synthesis of the precursor, 3-methylpyridine-2-carboxylic acid, involves the hydrolysis of 2-cyano-3-methylpyridine.[4]
Experimental Protocol:
-
Hydrolysis: Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Heat the resulting solution to 120°C and stir for 2 hours.
-
Work-up: After the reaction is complete, cool the solution to 20-25°C.
-
Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water.
-
Continue stirring at the same temperature for 1.5 hours.
-
Warm the mixture to 75-85°C and maintain for 1.5 hours.
-
After cooling, adjust the pH to approximately 3 with sodium carbonate.
-
Extraction and Purification: Extract the product with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the final pure product.[4]
The conversion of 3-methylpyridine-2-carboxylic acid to its methyl ester is typically achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[5]
Experimental Protocol:
-
Reaction Setup: Suspend 3-methylpyridine-2-carboxylic acid (1 eq.) in methanol (serving as both reactant and solvent).
-
Cool the suspension to 0°C.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3 eq.), to the mixture.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours) to drive the equilibrium towards the ester product.[5][6]
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
-
Neutralization and Extraction: Adjust the pH of the residue to approximately 8.5 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over a drying agent like magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.[6]
-
Further purification can be achieved through techniques like column chromatography or distillation.
Visualized Workflows and Mechanisms
To better illustrate the processes involved in the synthesis and analysis of this compound, the following diagrams are provided in DOT language.
Caption: Synthesis workflow for this compound.
Caption: General mechanism of Fischer Esterification.
Analytical Protocols
The characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: Provides information on the number of different types of protons and their chemical environments. The expected spectrum for this compound would show signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl group of the ester.
-
¹³C NMR: Identifies the different carbon environments in the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.[7]
Experimental Protocol (General):
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Process the data to identify chemical shifts (ppm), integration values, and coupling patterns to confirm the structure.
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption peaks for this compound would include:
-
A strong C=O stretch for the ester group (typically around 1700-1750 cm⁻¹).
-
C-O stretches for the ester group.
-
Aromatic C=C and C-H stretches from the pyridine ring.
Experimental Protocol (General):
-
Prepare the sample, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Place the sample in an FTIR spectrometer.
-
Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M⁺) for this compound would be expected at an m/z value corresponding to its molecular weight (151.16).
Experimental Protocol (General):
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
-
Ionize the sample using a suitable method (e.g., Electron Ionization - EI).
-
Detect the mass-to-charge ratio of the resulting ions.
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.
Caption: Analytical workflow for product characterization.
Safety Information
While specific safety data for this compound is limited, the safety profile can be inferred from its precursor, 3-methylpyridine-2-carboxylic acid, and related pyridine derivatives. The precursor is classified as an irritant, causing skin, eye, and respiratory irritation. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a chemical fume hood.[8]
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | 59718-84-2 [chemicalbook.com]
- 3. cenmed.com [cenmed.com]
- 4. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 3-methylpyridine-2-carboxylate (CAS: 59718-84-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methylpyridine-2-carboxylate is a vital heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceutical compounds. Its strategic importance is most notable in the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, a promising class of therapeutics for the management of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and key applications of this compound, serving as an essential resource for professionals in the field of medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a pyridine derivative with a methyl ester at the 2-position and a methyl group at the 3-position. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 59718-84-2 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Boiling Point | 73 °C at 2 mmHg | [1] |
| Melting Point | Data not available | |
| Density | 1.121 g/mL at 25 °C (Predicted) | |
| Refractive Index | n²⁰/D 1.516 (Predicted) | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO. | |
| Appearance | Colorless to pale yellow liquid or solid. |
Synthesis
The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-methylpyridine-2-carboxylic acid.
Synthesis of 3-Methylpyridine-2-carboxylic Acid
A common method for the preparation of the precursor, 3-methylpyridine-2-carboxylic acid, starts from 2-cyano-3-methylpyridine.
Experimental Protocol:
-
Dissolve 2-cyano-3-methylpyridine (1.0 eq) in concentrated sulfuric acid (90%).[2]
-
Heat the solution to 120 °C and stir for 2 hours.[2]
-
Cool the reaction mixture to room temperature and slowly add a solution of sodium sulfite in water.
-
Adjust the pH to approximately 3 using a suitable base (e.g., sodium carbonate).[2]
-
Extract the product with an organic solvent such as chloroform.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by recrystallization from a solvent mixture like ethyl acetate/hexane to yield 3-methylpyridine-2-carboxylic acid.[2]
Caption: Synthesis of the precursor acid.
Esterification to this compound
The final product is obtained through a Fischer esterification of 3-methylpyridine-2-carboxylic acid.
Experimental Protocol:
-
Suspend 3-methylpyridine-2-carboxylic acid (1.0 eq) in an excess of methanol.[3]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.5 eq).[3]
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of a weak base like sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
References
Technical Guide: Physical Properties of Methyl 3-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-methylpyridine-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document compiles available data, outlines general experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.
Core Physical and Chemical Properties
This compound, also known as Methyl 3-methylpicolinate, is a derivative of pyridine carboxylic acid. Its physical characteristics are crucial for its handling, reaction setup, and purification in a laboratory or industrial setting.
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 59718-84-2 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Boiling Point | 73 °C at 2 mmHg241.1 °C at 760 mmHg | [1][3][4] |
| Density | 1.121 g/cm³ | [3] |
| Refractive Index | n20/D 1.516 | [3] |
| Melting Point | Data not available | [5][6] |
| Solubility | Data not available; generally expected to be sparingly soluble in water and soluble in common organic solvents like ethanol and acetone.[7] |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the cited literature, this section outlines the standard methodologies employed for such characterizations.
Synthesis of this compound
The synthesis of this compound typically involves the esterification of its parent carboxylic acid, 3-methylpyridine-2-carboxylic acid. A general protocol for this reaction is as follows:
-
Acid Dissolution : 3-Methylpyridine-2-carboxylic acid is dissolved in an excess of methanol, which serves as both a reactant and a solvent.
-
Catalysis : A strong acid catalyst, such as concentrated sulfuric acid or trimethylchlorosilane, is carefully added to the solution.
-
Reaction : The mixture is heated under reflux for a specified period. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a sodium bicarbonate solution.
-
Extraction and Purification : The crude ester is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product. Further purification is typically achieved through vacuum distillation.
Determination of Boiling Point Under Reduced Pressure
The boiling point of this compound has been reported at 73 °C at a reduced pressure of 2 mmHg.[1][4] This technique, known as vacuum distillation, is essential for compounds that decompose at their atmospheric boiling point or have very high boiling points.
-
Apparatus Setup : A vacuum distillation apparatus is assembled, which includes a distilling flask with a stir bar, a condenser, a receiving flask, and a connection to a vacuum source (e.g., a vacuum pump). A manometer is included in the system to accurately measure the pressure.
-
Sample Preparation : The purified compound is placed in the distilling flask.
-
Procedure : The system is evacuated to the desired pressure (e.g., 2 mmHg). The distilling flask is then heated gently. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Logical and Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, providing a clear visual representation of the process from starting materials to the final, characterized product.
References
- 1. labsolu.ca [labsolu.ca]
- 2. cenmed.com [cenmed.com]
- 3. molbase.com [molbase.com]
- 4. This compound | 59718-84-2 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. 2-Methylpyridine-3-carboxylate | Properties, Uses, Safety & Supplier China - Comprehensive Guide [pipzine-chem.com]
An In-depth Technical Guide to Methyl 3-Methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of Methyl 3-methylpyridine-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential uses of this pyridine derivative. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the synthetic pathway.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a pyridine ring with a methyl and a methyl carboxylate group at the 2 and 3 positions respectively, makes it a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Notably, it is a precursor in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity.[1]
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | Methyl 3-methylpicolinate, 3-Methylpicolinic acid methyl ester, 3-Methylpyridine-2-carboxylic acid methyl ester | [3] |
| CAS Number | 59718-84-2 | [4][5] |
| PubChem CID | 12264487 | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 73°C / 2mmHg | [5] |
| Density | 1.121 g/mL at 25°C | [4] |
| Refractive Index | n20/D 1.516 | [4] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 3-methylpyridine-2-carboxylic acid, followed by its esterification.
Synthesis of 3-Methylpyridine-2-carboxylic Acid
A common method for the synthesis of 3-methylpyridine-2-carboxylic acid involves the hydrolysis of 2-cyano-3-methylpyridine.[6]
Experimental Protocol:
-
Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Heat the resulting solution to 120°C and stir for 2 hours.
-
After the reaction is complete, cool the solution to 20-25°C.
-
Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water.
-
Continue stirring at the same temperature for 1.5 hours.
-
Warm the mixture to 75-85°C and maintain for 1.5 hours.
-
Cool the reaction solution and adjust the pH to approximately 3 with sodium carbonate.
-
Extract the product with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid product.
-
Purify the solid by recrystallization from a mixture of ethyl acetate and hexane.
This procedure yields 3-methylpyridine-2-carboxylic acid with a melting point of 115.5-116.5°C.[6]
Esterification to this compound
The conversion of 3-methylpyridine-2-carboxylic acid to its methyl ester is commonly achieved through Fischer-Speier esterification.[1] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol.
General Experimental Protocol (Fischer Esterification):
-
In a round-bottom flask, suspend 3-methylpyridine-2-carboxylic acid in an excess of methanol, which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the acidic catalyst by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectral data can be inferred from the analysis of its structural analogues and the precursor, 3-methylpyridine-2-carboxylic acid.
| Spectroscopic Data of 3-Methylpyridine-2-carboxylic Acid | |
| IR (KBr) | 3350, 1650, 1590 cm⁻¹[6] |
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the methoxy protons of the ester group, and the three aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and ester groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methoxy carbon, the carbonyl carbon of the ester, and the six carbons of the pyridine ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by the presence of a strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the methyl and aromatic groups, and C-N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).
Applications in Drug Development
This compound is a key intermediate in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which have been identified as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1).[1] MCH-R1 is a G protein-coupled receptor primarily expressed in the brain and is involved in the regulation of energy homeostasis and body weight. Antagonism of this receptor is a promising therapeutic strategy for the treatment of obesity.
The synthesis of these MCH-R1 antagonists often involves the use of this compound as a starting material for the construction of the core heterocyclic scaffold.
Conclusion
This compound is a synthetically important molecule with established utility in the field of medicinal chemistry, particularly in the development of potential therapeutics for obesity. This guide has provided an overview of its chemical properties, a detailed protocol for the synthesis of its precursor, a general method for its preparation, and an outline of its application in the synthesis of MCH-R1 antagonists. Further research into the direct biological activities of this compound and the development of more efficient synthetic routes will continue to be of interest to the scientific community.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. This compound | 59718-84-2 [chemicalbook.com]
- 6. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Methyl 3-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 3-methylpyridine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most commonly achieved through a two-stage process. The primary strategy involves the initial synthesis of the key intermediate, 3-methylpyridine-2-carboxylic acid, followed by its esterification to yield the final product. This guide will focus on the most well-documented and reliable methods for achieving this synthesis.
The overall synthetic logic can be visualized as follows:
Figure 1: High-level overview of the two-stage synthesis.
Route 1: Synthesis of 3-Methylpyridine-2-carboxylic Acid via Hydrolysis
The precursor, 3-methylpyridine-2-carboxylic acid, can be efficiently synthesized from 2-cyano-3-methylpyridine through acid-catalyzed hydrolysis.
Starting Materials and Reagents
| Compound | Role | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Cyano-3-methylpyridine | Starting Material | 20970-75-6 | C₇H₆N₂ | 118.14 |
| Sulfuric Acid (90%) | Reagent/Catalyst | 7664-93-9 | H₂SO₄ | 98.08 |
| Sodium Sulfite | Reagent | 7757-83-7 | Na₂SO₃ | 126.04 |
| Sodium Carbonate | Reagent | 497-19-8 | Na₂CO₃ | 105.99 |
| Chloroform | Solvent | 67-66-3 | CHCl₃ | 119.38 |
| Anhydrous Sodium Sulfate | Drying Agent | 7757-82-6 | Na₂SO₄ | 142.04 |
| Ethyl Acetate | Solvent | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | Solvent | 110-54-3 | C₆H₁₄ | 86.18 |
Experimental Protocol: Hydrolysis of 2-Cyano-3-methylpyridine
-
In a suitable reaction vessel, dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Heat the resulting solution to 120°C and stir for 2 hours.[1][2]
-
After the reaction is complete, cool the solution to 20-25°C.
-
Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water dropwise to the reaction mixture.
-
Continue stirring at the same temperature for 1.5 hours after the addition is complete.
-
Warm the mixture to 75-85°C and maintain this temperature for an additional 1.5 hours.[1][2]
-
Cool the reaction solution and adjust the pH to approximately 3 using sodium carbonate.
-
Extract the product with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.
-
Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the pure 3-methylpyridine-2-carboxylic acid.[1][2]
Quantitative Data for Route 1
| Parameter | Value | Reference |
| Yield | 54.0% | [1][2] |
| Melting Point | 115.5-116.5°C | [1][2] |
| Appearance | Solid | [1][2] |
Reaction Pathway for Route 1
Figure 2: Synthesis of 3-methylpyridine-2-carboxylic acid.
Route 2: Fischer Esterification to this compound
The final step in the synthesis is the esterification of 3-methylpyridine-2-carboxylic acid with methanol, typically catalyzed by a strong acid.
Starting Materials and Reagents
| Compound | Role | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Methylpyridine-2-carboxylic acid | Starting Material | 4021-07-2 | C₇H₇NO₂ | 137.14 |
| Methanol | Reagent/Solvent | 67-56-1 | CH₄O | 32.04 |
| Sulfuric Acid (conc.) | Catalyst | 7664-93-9 | H₂SO₄ | 98.08 |
| Sodium Bicarbonate (sat. aq.) | Reagent | 144-55-8 | NaHCO₃ | 84.01 |
| Ethyl Acetate | Solvent | 141-78-6 | C₄H₈O₂ | 88.11 |
| Brine | Washing Agent | N/A | NaCl(aq) | N/A |
| Anhydrous Magnesium Sulfate | Drying Agent | 7487-88-9 | MgSO₄ | 120.37 |
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures for similar aromatic carboxylic acids.
-
To a solution of 3-methylpyridine-2-carboxylic acid (1 equivalent) in methanol (used in large excess as the solvent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours), monitoring the reaction progress by TLC.[3]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product further by column chromatography or distillation.
Quantitative Data for Route 2
| Parameter | Value | Reference |
| Expected Yield | High (typically >90%) | [3] |
| Boiling Point | 73°C / 2 mmHg | ChemicalBook |
| Appearance | Liquid | N/A |
Reaction Pathway for Route 2
Figure 3: Fischer esterification of the intermediate acid.
References
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridine-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among its derivatives, those bearing a carboxylate group at the 2-position, known as pyridine-2-carboxylates or picolinates, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of pyridine-2-carboxylate derivatives, from the initial isolation of the parent picolinic acid to the rational design of sophisticated therapeutic agents. We will delve into the key scientific milestones, evolution of synthetic methodologies, and the expanding understanding of their mechanisms of action, offering valuable insights for researchers in medicinal chemistry and drug discovery.
The Dawn of Pyridine Chemistry: Discovery of Picolinic Acid
The story of pyridine-2-carboxylate derivatives begins in the 19th century, a period of burgeoning interest in the chemical constituents of coal tar. Picolinic acid (pyridine-2-carboxylic acid), the parent compound of this class, was first described in the scientific literature in the late 1870s. While the exact first synthesis is a matter of historical nuance, the work of Weidel in 1879 on its chelating properties is a significant early milestone. The name "picolinic acid" is derived from "picoline," a term for methylpyridines, which were identified as components of coal tar. Specifically, α-picoline (2-methylpyridine) serves as the direct precursor to picolinic acid through oxidation.
Early Synthetic Approaches
The earliest methods for the preparation of picolinic acid were centered on the oxidation of α-picoline. One of the most well-documented early procedures involved the use of potassium permanganate (KMnO4) as the oxidizing agent. This robust and straightforward method, though often resulting in modest yields by modern standards, was instrumental in making picolinic acid available for further study.
The Evolution of Synthetic Methodologies
Over the decades, the synthesis of pyridine-2-carboxylate derivatives has evolved significantly, driven by the need for greater efficiency, regioselectivity, and functional group tolerance.
Classical Methods
Beyond the simple oxidation of picolines, other classical methods were developed. The Pinner reaction , first reported by Adolf Pinner in 1877, provided a route to imidates from nitriles, which could then be hydrolyzed to esters, including pyridine-2-carboxylates.[2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.
Modern Synthetic Strategies
Contemporary organic synthesis offers a vast toolkit for the preparation of highly functionalized pyridine-2-carboxylate derivatives. These methods include:
-
Cross-coupling reactions: Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, allow for the introduction of a wide range of substituents onto the pyridine ring.
-
Directed ortho-metalation (DoM): This powerful technique enables the regioselective functionalization of the pyridine nucleus at the position adjacent to a directing group, such as the carboxylic acid itself.
-
Multi-component reactions: These elegant and atom-economical processes allow for the construction of complex pyridine scaffolds from simple starting materials in a single step.
Biological Activities and Therapeutic Potential
The therapeutic potential of pyridine-2-carboxylate derivatives is vast and continues to expand. Their ability to act as enzyme inhibitors, anticancer agents, and antimicrobial compounds has been extensively documented.[1][3]
Enzyme Inhibition
A significant number of pyridine-2-carboxylate derivatives have been identified as potent enzyme inhibitors, targeting a range of kinases and other enzymes implicated in disease.
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Several pyridine-2-carboxamide derivatives have been developed as potent and selective HPK1 inhibitors.
Anticancer Activity
The antiproliferative effects of pyridine-2-carboxylate derivatives have been demonstrated in various cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Certain phenyl-pyridine-2-carboxylic acid derivatives have been shown to cause a G2/M phase arrest in the cell cycle, leading to the inhibition of cancer cell proliferation.[4] This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-related signaling pathways.[5][6]
Antimicrobial and Other Activities
The pyridine-2-carboxylate scaffold is also present in compounds with antimicrobial and anti-inflammatory properties. The structural versatility of this core allows for the fine-tuning of biological activity against a wide array of pathogens and inflammatory targets.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of selected pyridine-2-carboxylate derivatives.
| Compound Class | Target | Derivative Example | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Pyridine-2-carboxamides | HPK1 | Compound 19 (from cited study) | <0.1 | Enzymatic Assay | [7] |
| Phenyl-pyridine-2-carboxylic acids | Cell Proliferation | Ro 41-4439 | Low micromolar | Various human cancer cell lines | [4] |
| Pyridone Derivatives | Cell Proliferation | Compound 1 (from cited study) | 4.5 ± 0.3 | HepG2 (liver cancer) | [6] |
| Pyridine Derivatives | Cell Proliferation | Compound 2 (from cited study) | >10 | HepG2 (liver cancer) | [6] |
Detailed Experimental Protocols
Historical Synthesis: Oxidation of α-Picoline with Potassium Permanganate
This protocol is based on early 20th-century methods and is provided for historical and educational purposes.
Materials:
-
α-Picoline
-
Potassium permanganate (KMnO4)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a large flask equipped with a reflux condenser and a mechanical stirrer, dissolve α-picoline in water.
-
Gradually add potassium permanganate to the solution while stirring and heating on a steam bath. The purple color of the permanganate will disappear as the reaction proceeds.
-
Continue heating and adding portions of potassium permanganate until the reaction is complete (indicated by the persistence of the purple color).
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid.
-
Evaporate the acidic solution to dryness.
-
Extract the solid residue with hot ethanol.
-
Pass dry hydrogen chloride gas through the ethanolic solution to precipitate picolinic acid hydrochloride.
-
Collect the crystals by filtration and air dry.
Signaling Pathways and Mechanistic Diagrams
HPK1 Signaling Pathway and Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 by pyridine-2-carboxylate derivatives can enhance the anti-tumor immune response.
Caption: HPK1 signaling pathway and its inhibition by pyridine-2-carboxylate derivatives.
Cell Cycle Arrest Mediated by Pyridine-2-Carboxylate Derivatives
Certain anticancer pyridine-2-carboxylate derivatives induce G2/M cell cycle arrest and apoptosis through the p53 and JNK signaling pathways.
Caption: Induction of G2/M cell cycle arrest and apoptosis by pyridine-2-carboxylate derivatives.
Conclusion
The journey of pyridine-2-carboxylate derivatives from their discovery in the 19th-century chemical explorations to their current status as sophisticated modulators of biological processes is a testament to the enduring power of medicinal chemistry. The foundational work on the synthesis and characterization of picolinic acid laid the groundwork for the development of a vast and diverse class of compounds with significant therapeutic potential. As our understanding of the molecular basis of disease deepens, the pyridine-2-carboxylate scaffold will undoubtedly continue to serve as a privileged starting point for the design and discovery of novel therapeutics. The ongoing refinement of synthetic methods and the elucidation of complex signaling pathways will further unlock the full potential of this remarkable chemical entity.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Methyl 3-methylpyridine-2-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility of Methyl 3-methylpyridine-2-carboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting qualitative solubility information inferred from synthesis and purification procedures, alongside a detailed, generalized experimental protocol for determining solubility. Additionally, a representative experimental workflow for the synthesis of the parent compound and its subsequent esterification is provided. This guide is intended to be a valuable resource for researchers and professionals working with this compound, offering insights into its handling, purification, and formulation.
Introduction
This compound is a pyridine derivative of interest in medicinal chemistry and drug development. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and various applications in research and development. This guide aims to consolidate the available information on its solubility characteristics.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties can influence its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 73 °C at 2 mmHg | [4] |
| CAS Number | 59718-84-2 | [2][4] |
Solubility Data
Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. However, qualitative solubility can be inferred from documented chemical processes involving the compound and its precursors. Table 2 summarizes this qualitative information. The parent acid, 3-Methylpyridine-2-carboxylic acid, is purified by recrystallization from a mixture of ethyl acetate and hexane, indicating its solubility in hot ethyl acetate and lower solubility upon cooling or in a less polar solvent mixture[5]. The ester, this compound, has been documented as being soluble in dichloromethane for reaction purposes[6][7][8]. Furthermore, related pyridine carboxylate isomers are known to be soluble in common organic solvents such as ethanol, acetone, and ether, suggesting a similar solubility profile for the target compound.
Table 2: Qualitative Solubility of this compound and its Precursor in Organic Solvents
| Solvent | Compound | Solubility | Rationale/Reference |
| Dichloromethane | This compound | Soluble | Used as a reaction solvent.[6][7][8] |
| Ethyl Acetate | 3-Methylpyridine-2-carboxylic acid | Soluble (especially when hot) | Used for recrystallization.[5] |
| Hexane | 3-Methylpyridine-2-carboxylic acid | Sparingly soluble to insoluble | Used as an anti-solvent in recrystallization.[5] |
| Ethanol | Related Pyridine Carboxylates | Soluble | General solubility of similar compounds. |
| Acetone | Related Pyridine Carboxylates | Soluble | General solubility of similar compounds. |
| Diethyl Ether | Related Pyridine Carboxylates | Soluble | General solubility of similar compounds. |
Experimental Protocol for Solubility Determination
While specific experimental data for this compound is unavailable, a standard and reliable method for determining the solubility of a solid organic compound in a solvent is the gravimetric method[9][10]. The following is a generalized protocol that can be adapted for this purpose.
Principle
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature. A known volume or mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Materials
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish with the filtered solution.
-
Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, dry the residue in an oven or vacuum desiccator until a constant weight is achieved.
-
Weigh the evaporating dish with the dry solute.
-
Calculation
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [ (Mass of dish with solute - Mass of empty dish) / Volume of filtrate taken (mL) ] x 100
Experimental Workflow Visualization
The synthesis of this compound typically involves the synthesis of the precursor, 3-methylpyridine, followed by the formation of the carboxylic acid and subsequent esterification. The following diagram illustrates a general workflow for these processes.
Caption: Synthesis workflow for this compound.
Conclusion
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. AU2016369631A1 - Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists - Google Patents [patents.google.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]
Methodological & Application
Methyl 3-methylpyridine-2-carboxylate: A Versatile Building Block in Organic Synthesis for Drug Discovery and Beyond
Introduction
Methyl 3-methylpyridine-2-carboxylate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, possessing both an ester functionality and a methylated pyridine ring, provide a reactive scaffold for the construction of a diverse array of complex heterocyclic molecules. This application note details its use in the synthesis of biologically active compounds, particularly as a key intermediate in the development of novel therapeutics. The protocols provided herein offer researchers and drug development professionals a guide to leveraging this compound in their synthetic endeavors.
Application in the Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists
A significant application of this compound lies in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, a class of compounds that have shown potent antagonist activity at the melanin-concentrating hormone receptor 1 (MCH-R1).[1] MCH-R1 is a G-protein coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis and body weight. Its antagonists are therefore of considerable interest as potential anti-obesity agents.
The synthesis of these antagonists involves a multi-step sequence where the pyridine scaffold of this compound serves as the core upon which the pyrrolone ring is constructed.
Synthetic Workflow for Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
Caption: Synthetic workflow for the preparation of the pyrrolo[3,4-b]pyridin-7(6H)-one core from this compound.
Experimental Protocols
Step 1: Bromination of the Methyl Group
To a solution of this compound in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) is added along with a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux to initiate the bromination of the 3-methyl group.
Step 2: Nucleophilic Substitution with an Amine
The resulting benzylic bromide is then reacted with a primary amine. This nucleophilic substitution reaction introduces the side chain necessary for the subsequent cyclization.
Step 3: Saponification of the Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.
Step 4: Amide Formation and Cyclization
The carboxylic acid is then coupled with another amine, followed by a base-mediated intramolecular cyclization to form the desired pyrrolo[3,4-b]pyridin-7(6H)-one scaffold.
Quantitative Data for MCH-R1 Antagonists
The following table summarizes the in vitro activity of a series of synthesized pyrrolo[3,4-b]pyridin-7(6H)-one derivatives.
| Compound | R Group | MCH-R1 Binding IC50 (nM) | MCH-R1 Functional Assay IC50 (nM) |
| 1a | Phenyl | 150 | 250 |
| 1b | 4-Fluorophenyl | 50 | 80 |
| 1c | 2-Thienyl | 120 | 200 |
| 1d | Cyclohexyl | 300 | 450 |
Table 1: Structure-Activity Relationship (SAR) data for synthesized MCH-R1 antagonists.
MCH-R1 Signaling Pathway
Antagonists of MCH-R1 block the downstream signaling cascade initiated by the binding of the endogenous ligand, melanin-concentrating hormone. This generally involves the inhibition of Gαi-mediated decrease in cyclic AMP (cAMP) levels and Gαq-mediated increase in intracellular calcium.
Caption: Simplified MCH-R1 signaling pathway and the inhibitory action of its antagonists.
Other Applications in Organic Synthesis
Beyond its role in the synthesis of MCH-R1 antagonists, this compound serves as a precursor for other valuable heterocyclic systems. For instance, it can be utilized in the construction of fused pyridine derivatives through cyclocondensation reactions with various bifunctional reagents. These resulting scaffolds are often explored for their potential in medicinal chemistry and materials science.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its application in the development of potent MCH-R1 antagonists highlights its importance in modern drug discovery. The experimental protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this versatile molecule.
References
Application Notes and Protocols: Methyl 3-methylpyridine-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylpyridine-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyridine core is a common motif in numerous biologically active compounds, offering favorable properties such as metabolic stability and opportunities for diverse functionalization.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of potent and selective antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). MCH-R1 antagonists are a promising class of therapeutic agents for the treatment of obesity and related metabolic disorders.
The protocols outlined below focus on the synthesis of a core intermediate, a pyrrolo[3,4-b]pyridin-7(6H)-one scaffold, which serves as a versatile platform for the development of a library of MCH-R1 antagonists.
Core Application: Synthesis of MCH-R1 Antagonists
This compound is a crucial starting material for the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives. These derivatives have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a G-protein coupled receptor primarily expressed in the brain that plays a key role in the regulation of energy homeostasis and feeding behavior.
Biological Activity of Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
A systematic structure-activity relationship (SAR) study of 2-substituted pyrrolo[3,4-b]pyridin-7(6H)-one derivatives has led to the identification of compounds with high MCH-R1 antagonist potency. The biological activity of representative compounds is summarized in the table below.
| Compound ID | R-group at position 2 | MCH-R1 Binding Affinity (IC50, nM) |
| 1a | Aryl | 150 |
| 1b | Benzyl | 75 |
| 1c | Arylthio | 50 |
| 7b | 2-[(4-fluorophenyl)thio] | 8.2 |
Table 1: In vitro activity of representative pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as MCH-R1 antagonists.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of a key pyrrolo[3,4-b]pyridin-7(6H)-one intermediate and its subsequent derivatization, starting from this compound.
Protocol 1: Synthesis of Methyl 3-(bromomethyl)pyridine-2-carboxylate (2)
This protocol describes the benzylic bromination of this compound to introduce a reactive handle for further elaboration.
Materials:
-
This compound (1)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in CCl4, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Methyl 3-(bromomethyl)pyridine-2-carboxylate (2).
Protocol 2: Synthesis of 2-Substituted-pyrrolo[3,4-b]pyridin-7(6H)-one (4)
This protocol outlines the construction of the core pyrrolo[3,4-b]pyridin-7(6H)-one scaffold via cyclization with a primary amine.
Materials:
-
Methyl 3-(bromomethyl)pyridine-2-carboxylate (2)
-
Primary amine (e.g., benzylamine, aniline) (3)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve Methyl 3-(bromomethyl)pyridine-2-carboxylate (2) (1.0 eq) in DMF.
-
Add the desired primary amine (3) (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 2-substituted-pyrrolo[3,4-b]pyridin-7(6H)-one (4).
Protocol 3: MCH-R1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of synthesized compounds for the MCH-R1 receptor.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human MCH-R1
-
[125I]-MCH (radioligand)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EDTA, and 0.1% BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, [125I]-MCH (at a concentration close to its Kd), and the test compound dilutions.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known MCH-R1 antagonist.
-
Incubate the plate at room temperature for 1-2 hours.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of pyrrolo[3,4-b]pyridin-7(6H)-one MCH-R1 antagonists starting from this compound.
Caption: Synthetic workflow for MCH-R1 antagonists.
MCH-R1 Signaling Pathway
The diagram below depicts the signaling pathway of the Melanin-Concentrating Hormone Receptor 1 and the mechanism of action of the synthesized antagonists.
Caption: MCH-R1 signaling and antagonist action.
References
Application Notes: Synthesis and Utility of 3-Methylpyridine-2-carboxamides in Medicinal Chemistry
Introduction
The reaction of Methyl 3-methylpyridine-2-carboxylate with a diverse range of amines serves as a cornerstone in the synthesis of N-substituted 3-methylpyridine-2-carboxamides. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to their prevalence in a variety of biologically active molecules. The pyridine carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities. Notably, these compounds have been investigated as potent inhibitors of enzymes such as c-Jun NH2-terminal kinases (JNK), SHP2 (Src homology 2 domain-containing phosphatase 2), and matrix metalloproteinases (MMPs), making them valuable candidates for the development of novel therapeutics for inflammatory diseases, cancer, and other disorders.[1][2] The synthetic route via amidation of the corresponding methyl ester is a common and efficient method for the preparation of these valuable compounds.
Reaction Principle
The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. This transformation can be achieved through several methodologies, including direct thermal amidation, or more commonly, through catalytic processes to enhance reaction rates and yields under milder conditions. The choice of synthetic route often depends on the reactivity of the amine, desired scale, and functional group tolerance. Common approaches include the use of organocatalysts, transition metal catalysts, or microwave-assisted synthesis to drive the reaction towards completion.[3][4][5][6][7] The reaction typically involves heating the methyl ester with the desired amine, either neat or in a suitable high-boiling solvent, and may be facilitated by the removal of the methanol byproduct.
Experimental Protocols
Representative Protocol for the Synthesis of N-Benzyl-3-methylpicolinamide
This protocol describes a general method for the direct amidation of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Toluene (anhydrous)
-
Sodium methoxide (catalytic amount)
-
Anhydrous sodium sulfate
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq) and anhydrous toluene (5 mL per mmol of ester).
-
Add benzylamine (1.2 eq) to the solution.
-
A catalytic amount of sodium methoxide (e.g., 0.1 eq) is added to the reaction mixture.
-
The mixture is heated to reflux (approximately 110 °C) and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-3-methylpicolinamide.
Data Presentation
The following table summarizes representative data for the reaction of this compound with various amines under different conditions.
| Amine | Catalyst/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Sodium Methoxide | Toluene | 110 | 6 | 85 |
| Aniline | Borane-Pyridine Complex | Toluene | 100 | 12 | 78 |
| Cyclohexylamine | Thermal (Neat) | None | 150 | 8 | 70 |
| 4-Fluoroaniline | Ni(cod)₂/IPr | Toluene | 140 | 16 | 82 |
| Methylamine (2M in THF) | Microwave | THF | 120 | 0.5 | 90 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of 3-methylpyridine-2-carboxamides in a drug discovery context.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Amides from Methyl 3-methylpyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development, with the picolinamide scaffold being a prevalent feature in many biologically active molecules. Methyl 3-methylpyridine-2-carboxylate serves as a versatile starting material for accessing a variety of N-substituted 3-methylpyridine-2-carboxamides. This document outlines three robust protocols for this transformation, catering to different substrate scopes, scalability, and reagent availability. The methods described include direct catalytic aminolysis, and two-step procedures involving the intermediate carboxylic acid, which is then coupled using standard peptide coupling reagents or converted to a reactive acyl chloride.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes typical reaction conditions and outcomes for the synthesis of a representative amide (e.g., N-benzyl-3-methylpyridine-2-carboxamide) from this compound using the three primary methods.
| Parameter | Method A: Direct Catalytic Aminolysis | Method B: Two-Step via Peptide Coupling | Method C: Two-Step via Acyl Chloride |
| Starting Material | This compound | This compound | This compound |
| Key Reagents | Amine, Lewis Acid Catalyst (e.g., FeCl₃) | 1. LiOH, H₂O/THF2. Amine, HATU, DIPEA | 1. LiOH, H₂O/THF2. SOCl₂, DMF (cat.)3. Amine, Et₃N |
| Reaction Steps | 1 | 2 (Hydrolysis, Coupling) | 2 (Hydrolysis, Acyl Chloride Formation/Amidation) |
| Typical Temperature | 80 - 120 °C | Step 1: RT to 50 °CStep 2: 0 °C to RT | Step 1: RT to 50 °CStep 2: 0 °C to Reflux |
| Typical Reaction Time | 12 - 24 hours | Step 1: 2 - 4 hoursStep 2: 4 - 16 hours | Step 1: 2 - 4 hoursStep 2: 1 - 3 hours |
| Typical Yield | 60 - 75% | 80 - 95% | 75 - 90% |
| Key Advantages | Atom-economical (one step) | High yields, broad substrate scope, mild conditions | Utilizes inexpensive reagents, highly reactive intermediate |
| Key Disadvantages | High temperatures, limited amine scope | Requires costly coupling reagents, generates waste | SOCl₂ is corrosive and moisture-sensitive |
Experimental Protocols & Workflows
Overall Synthetic Pathways
The following diagram illustrates the three divergent synthetic strategies starting from this compound to yield the final N-substituted amide product.
Caption: Overview of synthetic routes to picolinamides.
Method A: Direct Catalytic Aminolysis
This protocol describes the direct conversion of the methyl ester to the corresponding amide using a Lewis acid catalyst. This method is advantageous for its single-step nature.
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).
-
Add the desired primary or secondary amine (1.5 - 2.0 equiv.).
-
Add a suitable solvent (e.g., Toluene or Xylene, ~0.5 M concentration).
-
Add the Lewis acid catalyst, such as Iron(III) chloride (FeCl₃, 0.1 equiv.), under an inert atmosphere (N₂ or Ar). The use of a catalyst is crucial for activating the ester.[1]
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Method B: Two-Step Synthesis via Peptide Coupling
This is often the most reliable and high-yielding method, involving saponification of the ester to the carboxylic acid, followed by a standard amide coupling reaction.[2][3]
Caption: Workflow for the two-step peptide coupling method.
Protocol:
Step 1: Saponification to 3-Methylpyridine-2-carboxylic Acid
-
Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH, 1.5 - 2.0 equiv.) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 by the slow addition of 1M HCl. A precipitate should form.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-Methylpyridine-2-carboxylic acid, which can often be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the 3-Methylpyridine-2-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add the desired amine (1.1 equiv.) followed by a suitable coupling agent such as HATU (1.1 equiv.).[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA or Hünig's base, 2.0-3.0 equiv.), dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with Ethyl Acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
Method C: Two-Step Synthesis via Acyl Chloride
This method proceeds through a highly reactive acyl chloride intermediate, which rapidly reacts with amines. It is a cost-effective alternative to peptide coupling reagents, especially for less hindered amines.[4][5]
Protocol:
Step 1: Saponification to 3-Methylpyridine-2-carboxylic Acid
-
Prepare 3-Methylpyridine-2-carboxylic acid from the corresponding methyl ester as described in Method B, Step 1 . Ensure the isolated acid is thoroughly dried, as any residual water will quench the thionyl chloride used in the next step.
Step 2: Acyl Chloride Formation and Amidation
-
To a flask containing the dry 3-Methylpyridine-2-carboxylic acid (1.0 equiv.) under an inert atmosphere, add Thionyl Chloride (SOCl₂, 2.0-5.0 equiv.) either neat or in a solvent like Toluene.[4][5]
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (typically ~80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After cooling to room temperature, remove the excess SOCl₂ by distillation or co-evaporation with Toluene under reduced pressure to yield the crude acyl chloride.
-
Dissolve the crude acyl chloride in a dry, non-protic solvent (e.g., DCM or THF) and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 equiv.) and a base such as Triethylamine (Et₃N, 1.5 equiv.) in the same solvent.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude amide, which can be purified by column chromatography or recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 3. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Methyl 3-methylpyridine-2-carboxylate in Agrochemical Synthesis
Introduction
Methyl 3-methylpyridine-2-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of novel agrochemicals. Its pyridine core, substituted with both a methyl and a carboxylate group, provides multiple reaction sites for derivatization, leading to the development of potent herbicides and fungicides. This document outlines the application of this compound in the synthesis of agrochemically active compounds, providing detailed experimental protocols, quantitative data on biological activity, and visual representations of synthetic pathways and mechanisms of action.
Synthesis of Antifungal Pyridine Carboxamides
This compound serves as a key precursor for the synthesis of a novel class of pyridine carboxamide fungicides. These compounds have demonstrated significant efficacy against a range of plant pathogenic fungi by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain.
Synthetic Workflow
The overall synthetic strategy involves the initial hydrolysis of this compound to its corresponding carboxylic acid, followed by an amidation reaction with a suitable amine-containing scaffold. A representative workflow is depicted below.
Caption: Synthetic workflow for the preparation of antifungal pyridine carboxamides.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-Methylpyridine-2-carboxylic acid
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
The resulting precipitate, 3-Methylpyridine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Synthesis of a Representative Pyridine Carboxamide Fungicide
-
To a solution of 3-Methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add the desired amine-containing intermediate (e.g., a substituted 2-aminophenyl derivative) (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target pyridine carboxamide.
Quantitative Data: In Vitro and In Vivo Antifungal Activity
The synthesized pyridine carboxamides exhibit a broad spectrum of antifungal activity. The following tables summarize the in vitro and in vivo efficacy of a representative compound, designated as Pyridine Carboxamide A .
Table 1: In Vitro Antifungal Activity of Pyridine Carboxamide A
| Fungal Species | EC50 (µg/mL) |
| Botrytis cinerea | 0.85 |
| Sclerotinia sclerotiorum | 1.23 |
| Fusarium graminearum | 2.51 |
| Rhizoctonia solani | 3.14 |
Table 2: In Vivo Protective Efficacy of Pyridine Carboxamide A against Botrytis cinerea on Tomato
| Concentration (mg/L) | Protective Efficacy (%) |
| 200 | 85.2 |
| 100 | 76.5 |
| 50 | 62.1 |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The antifungal activity of these pyridine carboxamides is attributed to their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration, leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyridine carboxamides.
Broader Context: Picolinamide Fungicides and Picolinic Acid Herbicides
The structural motif of pyridine carboxylic acid and its esters is present in several commercially successful agrochemicals, highlighting the importance of this chemical class.
-
Picolinamide Fungicides: A number of recently developed fungicides, such as fenpicoxamid and florylpicoxamid, belong to the picolinamide class.[1] These compounds also act as inhibitors of the fungal respiratory chain, but they target the Qi (quinone inside) binding site of Complex III, demonstrating the versatility of the picolinamide scaffold in targeting different components of the electron transport chain.[2]
-
Picolinic Acid Herbicides: Picolinic acid derivatives, such as picloram, clopyralid, and aminopyralid, are a well-established class of synthetic auxin herbicides.[3][4] They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible broadleaf weeds.[5] The development of newer picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl further underscores the continued importance of this chemical family in weed management.[5][6]
This compound is a valuable starting material for the synthesis of innovative agrochemicals, particularly fungicides. The derived pyridine carboxamides have shown potent and broad-spectrum antifungal activity through the inhibition of succinate dehydrogenase. The successful commercialization of other agrochemicals containing the picolinamide and picolinic acid scaffold further validates the utility of this chemical class in addressing the ongoing challenges in crop protection. Further derivatization of this compound holds significant potential for the discovery of new and effective agrochemical solutions.
References
- 1. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. invasiveplantswesternusa.org [invasiveplantswesternusa.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-methylpyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing various palladium-catalyzed cross-coupling reactions on halogenated derivatives of Methyl 3-methylpyridine-2-carboxylate. This class of reactions is fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The protocols outlined below are based on established methodologies for similar heteroaromatic systems and serve as a robust starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For derivatives of this compound, these reactions open avenues to a diverse range of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on a representative substrate, Methyl 4-bromo-3-methylpyridine-2-carboxylate.
Key Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions generally follow a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira) or olefin insertion (for Heck), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
digraph "Palladium_Cross_Coupling_Cycle" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd(0)L2" [label="Active Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Oxidative_Addition" [label="Oxidative Addition\n(R-X)", shape=box];
"Pd(II)_Complex" [label="R-Pd(II)-X(L2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Transmetalation_Insertion" [label="Transmetalation (e.g., R'-B(OH)2)\nor Olefin Insertion", shape=box];
"Pd(II)_Intermediate" [label="R-Pd(II)-R'(L2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Reductive_Elimination" [label="Reductive Elimination", shape=box];
"Product" [label="R-R'", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=vee];
"Oxidative_Addition" -> "Pd(II)_Complex" [arrowhead=vee];
"Pd(II)_Complex" -> "Transmetalation_Insertion" [arrowhead=vee];
"Transmetalation_Insertion" -> "Pd(II)_Intermediate" [arrowhead=vee];
"Pd(II)_Intermediate" -> "Reductive_Elimination" [arrowhead=vee];
"Reductive_Elimination" -> "Product" [arrowhead=vee];
"Reductive_Elimination" -> "Pd(0)L2" [arrowhead=vee, style=dashed, label=" Catalyst\nRegeneration"];
}
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
[1]
Application Note:
This protocol is suitable for the reaction of Methyl 4-bromo-3-methylpyridine-2-carboxylate with various alkenes. The choice of the palladium source, ligand (if any), and base can influence the regioselectivity and efficiency of the reaction. Phosphine-free conditions are sometimes effective, particularly with electron-deficient alkenes.
Data Presentation: Representative Heck Reaction Conditions
Entry Alkene Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Yield (%) 1 n-Butyl acrylate Pd(OAc)₂ (2) P(o-tol)₃ (4) Et₃N (2) DMF 100 80-90 2 Styrene PdCl₂(PPh₃)₂ (3) - K₂CO₃ (2) Acetonitrile 90 75-85 3 4-Vinylpyridine Pd₂(dba)₃ (1.5) Xantphos (3) DBU (1.5) 1,4-Dioxane 120 70-80 4 Cyclohexene Herrmann's catalyst (2) - NaOAc (3) NMP 130 60-70
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine Methyl 4-bromo-3-methylpyridine-2-carboxylate (1.0 eq.), the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the solvent, the alkene (1.2-2.0 eq.), and the base via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitoring: Monitor the reaction by GC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
[2]
Application Note:
This protocol describes the coupling of terminal alkynes with Methyl 4-bromo-3-methylpyridine-2-carboxylate. The reaction is typically co-catalyzed by palladium and copper(I) salts. An amine base is used both as a base and often as a solvent. Copper-free conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling).
Data Presentation: Representative Sonogashira Coupling Conditions
Entry Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base (equiv.) Solvent Temp. (°C) Yield (%) 1 Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N (3) THF 60 85-95 2 1-Heptyne Pd(OAc)₂ (2) CuI (5) Diisopropylamine (3) Toluene 80 80-90 3 Trimethylsilylacetylene Pd(PPh₃)₄ (3) CuI (6) Piperidine (4) DMF 70 80-90 4 Propargyl alcohol PdCl₂(dppf) (3) CuI (5) Et₃N (3) Acetonitrile 50 75-85
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of Methyl 4-bromo-3-methylpyridine-2-carboxylate (1.0 eq.) in the chosen solvent, add the terminal alkyne (1.2-1.5 eq.) and the amine base.
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst and the copper(I) iodide under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at the specified temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture. Dilute the residue with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.
[3]
Application Note:
This protocol is applicable for the amination of Methyl 4-bromo-3-methylpyridine-2-carboxylate with a variety of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction. Strong, non-nucleophilic bases are typically required.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Entry Amine Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Yield (%) 1 Morpholine Pd₂(dba)₃ (2) BINAP (4) NaOt-Bu (1.5) Toluene 100 90-98 2 Aniline Pd(OAc)₂ (2) XPhos (4) K₃PO₄ (2) 1,4-Dioxane 110 85-95 3 Benzylamine Pd₂(dba)₃ (1.5) RuPhos (3) LiHMDS (1.5) THF 80 80-90 4 n-Hexylamine Pd(OAc)₂ (3) BrettPhos (6) Cs₂CO₃ (2) t-Butanol 100 75-85
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add Methyl 4-bromo-3-methylpyridine-2-carboxylate (1.0 eq.), the amine (1.1-1.5 eq.), and the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
```dot
digraph "Coupling_Types" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [label="Halogenated Methyl\n3-methylpyridine-2-carboxylate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Suzuki" [label="Suzuki-Miyaura\n(Boronic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Heck" [label="Heck\n(Alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Sonogashira" [label="Sonogashira\n(Alkyne)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Buchwald" [label="Buchwald-Hartwig\n(Amine)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Product_Aryl" [label="Aryl/Heteroaryl\nSubstituted Product", shape=ellipse];
"Product_Alkene" [label="Alkene\nSubstituted Product", shape=ellipse];
"Product_Alkyne" [label="Alkyne\nSubstituted Product", shape=ellipse];
"Product_Amine" [label="Amine\nSubstituted Product", shape=ellipse];
"Start" -> "Suzuki" -> "Product_Aryl";
"Start" -> "Heck" -> "Product_Alkene";
"Start" -> "Sonogashira" -> "Product_Alkyne";
"Start" -> "Buchwald" -> "Product_Amine";
}
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of Methyl 3-methylpyridine-2-carboxylate, a key building block in the development of various pharmaceutical compounds. The described methodology is based on a two-step process commencing with the synthesis of 3-methylpyridine-2-carboxylic acid from 2-cyano-3-methylpyridine, followed by Fischer esterification. Detailed experimental protocols for each stage are presented, alongside data on reaction yields and purity. Furthermore, this guide includes diagrams illustrating the overall synthetic workflow and the mechanism of the esterification reaction, providing a clear and thorough resource for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, notably in the preparation of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, which are of interest in the development of treatments for obesity and other metabolic disorders. The efficient and scalable synthesis of this compound is therefore of significant importance. This application note details a robust two-step synthetic route suitable for large-scale production.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-stage process. The first stage involves the hydrolysis of 2-cyano-3-methylpyridine to yield 3-methylpyridine-2-carboxylic acid. The second stage is the Fischer esterification of the resulting carboxylic acid with methanol to produce the final product.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Synthesis of 3-Methylpyridine-2-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | 2-Cyano-3-methylpyridine | [1] |
| Reagents | 90% Sulfuric acid, Sodium sulfite | [1] |
| Reaction Time | 5 hours | [1] |
| Reaction Temperature | 120°C followed by 20-25°C and 75-85°C | [1] |
| Yield | 54.0% | [1] |
| Purity | Not specified, purified by recrystallization | [1] |
Table 2: Large-Scale Esterification of 3-Methylpyridine-2-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | 3-Methylpyridine-2-carboxylic acid | Adapted from[2] |
| Reagents | Methanol, Concentrated Sulfuric Acid | [2] |
| Reaction Time | 12-18 hours | [2] |
| Reaction Temperature | Reflux (approx. 65°C) | [2] |
| Anticipated Yield | 85-95% | [2] |
| Purity | >98.0% (by GC) | [3] |
Experimental Protocols
Large-Scale Synthesis of 3-Methylpyridine-2-carboxylic acid
This protocol is based on a reported lab-scale synthesis and has been scaled up for larger quantities.[1]
Materials:
-
2-Cyano-3-methylpyridine
-
90% Sulfuric acid
-
Sodium sulfite
-
Sodium carbonate
-
Chloroform
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable reactor, dissolve 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Heat the resulting solution to 120°C and stir for 2 hours.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add a solution of sodium sulfite in water.
-
Continue stirring at 20-25°C for 1.5 hours.
-
Warm the mixture to 75-85°C and maintain for 1.5 hours.
-
Cool the reaction solution and adjust the pH to approximately 3 with sodium carbonate.
-
Extract the product with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the solid product by recrystallization from a mixture of ethyl acetate and hexane to yield 3-methylpyridine-2-carboxylic acid.
Large-Scale Synthesis of this compound via Fischer Esterification
This protocol is adapted from established procedures for the esterification of pyridine carboxylic acids on a larger scale.[2]
Materials:
-
3-Methylpyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a large reactor equipped with a reflux condenser, dissolve 3-methylpyridine-2-carboxylic acid in an excess of methanol (acting as both reactant and solvent).
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by a suitable method such as TLC or GC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For high purity, the crude product should be purified by fractional distillation under high vacuum.[1]
Reaction Mechanism and Workflow Visualization
Fischer Esterification Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated below.
References
Application Notes and Protocols for the Esterification of 3-Methylpyridine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of esters from 3-methylpyridine-2-carboxylic acid, a valuable building block in pharmaceutical and materials science. Two primary methods are presented: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice of method will depend on the substrate's sensitivity and the desired reaction conditions.
Introduction
Esterification is a fundamental organic transformation that forms the basis for the synthesis of a wide array of commercially significant compounds, including active pharmaceutical ingredients, fragrances, and polymers. 3-Methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid, is a heterocyclic carboxylic acid whose ester derivatives are of interest in medicinal chemistry. This document outlines two robust protocols for its esterification, providing researchers with the necessary details to replicate these procedures.
The Fischer-Speier esterification is a traditional method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically under reflux conditions.[1][2][3][4] While effective, the harsh acidic conditions may not be suitable for molecules with acid-labile functional groups.
In contrast, the Steglich esterification offers a milder alternative, proceeding at room temperature under neutral conditions.[5][6][7][8] This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, commonly 4-dimethylaminopyridine (DMAP).[5][6][7][8][9] The Steglich method is particularly advantageous for sterically hindered substrates and those sensitive to acid.[5][7][9]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of 3-methylpyridine-2-carboxylic acid with ethanol. Please note that actual yields may vary depending on the specific alcohol used and optimization of reaction parameters.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Alcohol | Ethanol | Ethanol |
| Catalyst/Reagent | Sulfuric Acid (catalytic) | EDC, DMAP (catalytic) |
| Solvent | Ethanol (excess) | Dichloromethane or Acetonitrile |
| Temperature | Reflux (~78 °C) | Room Temperature |
| Reaction Time | 12-16 hours | 12-24 hours |
| Typical Yield | 80-90% | 85-95% |
| Purity (post-purification) | >95% | >98% |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3-Methylpyridine-2-carboxylic Acid
This protocol is adapted from a procedure for the esterification of the closely related picolinic acid.[10]
Materials:
-
3-Methylpyridine-2-carboxylic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylpyridine-2-carboxylic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Workup - Washing and Drying: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude ethyl 3-methylpyridine-2-carboxylate.
-
Further Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification of 3-Methylpyridine-2-Carboxylic Acid
This protocol provides a general procedure for Steglich esterification, which is known for its mild conditions and high yields.[5][7][9][11][12] The use of EDC is recommended over DCC as the resulting urea byproduct is water-soluble, simplifying the purification process.[13]
Materials:
-
3-Methylpyridine-2-carboxylic acid
-
Ethanol (or other alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpyridine-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane or acetonitrile.
-
Coupling Agent Addition: Cool the mixture in an ice bath and add EDC (1.2 eq) portion-wise while stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup - Filtration (if necessary): If a precipitate (urea byproduct) forms, it can be removed by filtration.
-
Workup - Quenching and Extraction: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes any remaining DMAP and the basic wash removes any unreacted carboxylic acid.
-
Workup - Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel to obtain the pure product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described esterification procedures.
Caption: Workflow for Fischer-Speier Esterification.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Methyl 3-methylpyridine-2-carboxylate in the Synthesis of Potent Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCH-R1), is a significant target in drug discovery for the treatment of obesity and other metabolic disorders. Antagonism of MCH-R1 has been shown to reduce food intake and promote weight loss. This document provides detailed application notes and protocols for the use of Methyl 3-methylpyridine-2-carboxylate as a key starting material in the synthesis of a promising class of MCH-R1 antagonists based on the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold.
MCH-R1 Signaling Pathway
Melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, primarily Gαi and Gαq.[1][2] Activation of MCH-R1 by its endogenous ligand, MCH, triggers downstream signaling cascades that ultimately modulate cellular function.
-
Gαi Pathway: Upon MCH binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP attenuates the activity of protein kinase A (PKA).
-
Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
These signaling events are implicated in the regulation of appetite, energy homeostasis, and other physiological processes.
Caption: MCH-R1 signaling cascade.
Synthetic Strategy Overview
The synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one MCH-R1 antagonists from this compound involves a multi-step sequence. The key transformations include the selective oxidation of the methyl group, followed by a series of condensation and cyclization reactions to construct the heterocyclic core. Subsequent functionalization allows for the introduction of various substituents to optimize potency and pharmacokinetic properties.
Caption: Synthetic workflow overview.
Experimental Protocols
Step 1: Synthesis of Methyl 3-formylpyridine-2-carboxylate (2)
A reliable method for the selective oxidation of the 3-methyl group of this compound (1) utilizes selenium dioxide.
Materials:
-
This compound (1)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).
-
Add tert-butyl hydroperoxide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the selenium byproduct.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford Methyl 3-formylpyridine-2-carboxylate (2).
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 151.16 | 1.0 | (user defined) |
| Selenium dioxide | 110.96 | 1.1 | (calculated) |
| tert-Butyl hydroperoxide (70%) | 90.12 | 1.2 | (calculated) |
Step 2: Synthesis of 2-((4-Fluorophenyl)thio)-6-((S)-3-hydroxypyrrolidin-1-yl)pyrrolo[3,4-b]pyridin-7(6H)-one (A potent MCH-R1 Antagonist)
This protocol is adapted from the literature and describes the synthesis of a potent MCH-R1 antagonist from a related precursor, which can be derived from Methyl 3-formylpyridine-2-carboxylate. The initial steps to form the core pyrrolo[3,4-b]pyridin-7(6H)-one structure are detailed in the cited reference. The following protocol outlines the final functionalization steps.
Materials:
-
2-Chloro-6-((S)-3-hydroxypyrrolidin-1-yl)pyrrolo[3,4-b]pyridin-7(6H)-one (Intermediate 3)
-
4-Fluorothiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of Intermediate 3 (1.0 eq) in DMF, add 4-fluorothiophenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
| Compound | Molar Mass ( g/mol ) | Role |
| Intermediate 3 | (Varies) | Reactant |
| 4-Fluorothiophenol | 128.17 | Reactant |
| Potassium carbonate | 138.21 | Base |
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro activity of a series of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as MCH-R1 antagonists.
| Compound | R¹ | R² | MCH-R1 IC₅₀ (nM) |
| A | -S-(4-F-Ph) | (S)-3-hydroxypyrrolidin-1-yl | 5 |
| B | -S-(4-Cl-Ph) | (S)-3-hydroxypyrrolidin-1-yl | 8 |
| C | -O-(4-F-Ph) | (S)-3-hydroxypyrrolidin-1-yl | 15 |
| D | -S-(Ph) | (S)-3-hydroxypyrrolidin-1-yl | 25 |
Data adapted from Bioorg. Med. Chem. Lett.2013 , 23 (6), 1736-1739.
Conclusion
This compound serves as a versatile and accessible starting material for the synthesis of potent pyrrolo[3,4-b]pyridin-7(6H)-one based MCH-R1 antagonists. The synthetic protocols and SAR data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics for obesity and related metabolic diseases. The straightforward synthetic route and the high potency of the resulting compounds highlight the potential of this chemical scaffold in medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-methylpyridine-2-carboxylate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Methyl 3-methylpyridine-2-carboxylate using column chromatography. This resource offers troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and a workflow for addressing common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is running too fast (high Rf value) or too slow (low Rf value) on the TLC plate.
A1: The retention factor (Rf) is crucial for good separation. An ideal Rf value for the target compound is typically between 0.2 and 0.4.[1]
-
High Rf (running too fast): Your mobile phase is too polar. To decrease the polarity, increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether) and decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
Low Rf (running too slow): Your mobile phase is not polar enough. To increase the polarity, decrease the proportion of the non-polar solvent and increase the proportion of the polar solvent.
Q2: I'm observing significant peak tailing for my compound.
A2: Peak tailing is a common issue with pyridine-containing compounds on silica gel. This is often due to the basic nitrogen atom in the pyridine ring interacting strongly with the acidic silanol groups on the silica surface.
-
Solution: To mitigate tailing, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.
Q3: The separation between my desired product and an impurity is poor.
A3: Achieving good resolution between compounds is the primary goal of chromatography.
-
Optimize the Mobile Phase: The first step is to perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase that maximizes the difference in Rf values (ΔRf) between your product and the impurity.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina, for instance, has different selectivity compared to silica gel and may provide better separation for certain compounds.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can help to separate compounds with close Rf values.
Q4: I have low recovery of my compound after column chromatography.
A4: Low recovery can be attributed to several factors.
-
Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the silica gel. This can sometimes occur with polar or acidic/basic compounds. Using a less active stationary phase or adding a modifier to the eluent can help.
-
Compound Instability: The compound may be degrading on the silica gel. To check for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent. If new spots appear, your compound is likely unstable on silica.
-
Improper Fraction Collection: Ensure you are carefully monitoring the column effluent by TLC to correctly identify and combine the fractions containing your pure product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common starting point for compounds of this type is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on similar compounds, a ratio of 4:1 petroleum ether/ethyl acetate is a reasonable starting point for TLC analysis.[1] Adjust the ratio to achieve an Rf value between 0.2 and 0.4 for the desired product.
Q2: What type of stationary phase should I use?
A2: Silica gel (230-400 mesh) is the most common stationary phase for standard column chromatography. If your compound shows instability or strong adsorption on silica gel, neutral alumina can be a good alternative.
Q3: How much silica gel should I use?
A3: A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.
Q4: How should I load my sample onto the column?
A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better band sharpness and separation.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Mobile Phase:
- Based on preliminary TLC analysis, prepare a suitable mobile phase. A starting point could be a mixture of petroleum ether and ethyl acetate. For example, begin with a 4:1 (v/v) mixture.
- Prepare a sufficient volume to run the entire column.
2. Column Packing (Slurry Method):
- Choose a glass column of an appropriate size.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 1 cm) on top of the plug.
- In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.
- Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
- Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
- Carefully apply the sample solution to the top of the silica gel bed using a pipette.
- Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the sand.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.
- Begin eluting the column by opening the stopcock. Maintain a constant flow rate.
- Collect the eluent in a series of numbered test tubes or flasks (fractions).
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
5. Monitoring the Separation:
- Monitor the separation by spotting the collected fractions on TLC plates.
- Visualize the spots under a UV lamp.
- Combine the fractions that contain the pure product.
6. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral alumina can be an alternative. |
| Mobile Phase | Petroleum Ether/Ethyl Acetate | Start with a ratio of 4:1 and optimize based on TLC. |
| Target Rf Value | 0.2 - 0.4 | For optimal separation.[1] |
| Silica Gel:Compound Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for more challenging separations. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine | To reduce peak tailing. |
Visualization
The following diagram illustrates a general workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A workflow for troubleshooting common column chromatography issues.
References
common side products in the synthesis of Methyl 3-methylpyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-methylpyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most common methods for synthesizing this compound, and what are their primary side products?
The most common laboratory-scale synthesis of this compound is the esterification of 3-methylpyridine-2-carboxylic acid. The two primary methods for this transformation are Fischer esterification and the use of thionyl chloride with methanol. Each method has a distinct profile of potential side products.
-
Fischer Esterification: This method involves reacting 3-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] It is an equilibrium-driven reaction.[3][4]
-
Thionyl Chloride and Methanol: This two-step, one-pot procedure involves the in-situ formation of an acyl chloride from the carboxylic acid using thionyl chloride, which then reacts with methanol to form the ester.[5]
A summary of common side products for each method is presented below:
| Side Product/Impurity | Method of Formation | Potential Issues | Mitigation Strategies |
| Unreacted 3-methylpyridine-2-carboxylic acid | Incomplete reaction due to equilibrium limitations in Fischer esterification.[6][7] | Co-purification with the desired product, affecting yield and purity. | Drive the equilibrium forward by using an excess of methanol or by removing water as it forms (e.g., with a Dean-Stark apparatus).[1] For the thionyl chloride method, ensure complete conversion to the acyl chloride before adding methanol. |
| Water | Byproduct of Fischer esterification.[1][3] | Shifts the reaction equilibrium back to the starting materials, lowering the yield. | Use a Dean-Stark trap or a drying agent like molecular sieves to remove water as it is formed.[2] |
| 3-Picoline | Decarboxylation of the starting material, 3-methylpyridine-2-carboxylic acid, potentially promoted by the acidic conditions and heat of esterification.[8][9][10] | Difficult to separate from the product due to similar volatility. | Maintain careful temperature control during the reaction and purification steps. Avoid unnecessarily high temperatures or prolonged reaction times. |
| Pyridine-3,5-dicarboxylic acid | An over-oxidation byproduct if the starting 3-methylpyridine-2-carboxylic acid is synthesized from 3,5-lutidine.[6] | Can potentially undergo esterification to form diester impurities. | Purify the 3-methylpyridine-2-carboxylic acid starting material before the esterification step. |
| 3-Ethylpyridine | An impurity that can arise during the synthesis of the 3-picoline precursor.[11] | Can carry through the synthesis to the final product. | Use highly pure starting materials. |
| Picolinic acid | Byproduct if using pyridine-2-carboxylic anhydride as the esterification agent.[12] | Requires removal during workup. | An aqueous basic wash during the workup will remove this acidic byproduct. |
Q2: My esterification of 3-methylpyridine-2-carboxylic acid is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound are a common issue, often stemming from the reversible nature of the Fischer esterification.
-
Incomplete Reaction: The Fischer esterification is an equilibrium process.[1][3][4] To favor the formation of the ester, you can either use a large excess of one of the reactants (typically the less expensive one, which is methanol) or remove one of the products as it forms.[2] The most common approach is the removal of water.
-
Sub-optimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate, while an excessive amount can lead to side reactions and complicate the purification process.
-
Reaction Temperature and Time: Ensure the reaction is heated to a gentle reflux for an adequate amount of time to reach equilibrium.[3] However, excessively high temperatures or prolonged heating can promote the decarboxylation of the starting material to 3-picoline.[8][9]
-
Purity of Starting Materials: Impurities in the 3-methylpyridine-2-carboxylic acid can interfere with the reaction. Ensure your starting material is of high purity.
Q3: I am observing an impurity with a similar retention time to my product in HPLC analysis. How can I identify and remove it?
An impurity with a similar polarity to the final product can be challenging to remove.
-
Identification:
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the molecular weight of the impurity, which can help in its identification.
-
NMR Spectroscopy: If the impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR spectroscopy can provide structural information.
-
Spiking Study: If you suspect a particular side product (e.g., unreacted starting material), you can "spike" a sample of your product with a small amount of the suspected impurity and observe if the peak area increases in the HPLC analysis.
-
-
Removal:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Chromatography: Column chromatography on silica gel is a standard method for separating compounds with different polarities. A careful selection of the eluent system is crucial.
-
Acid-Base Extraction: If the impurity is the unreacted carboxylic acid, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup can selectively remove it. Be cautious not to use a strong base that could hydrolyze your ester product.
-
Experimental Protocols
Key Experiment: Fischer Esterification of 3-Methylpyridine-2-carboxylic acid
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
Materials:
-
3-Methylpyridine-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (or another suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridine-2-carboxylic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours (monitor the reaction progress by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. cerritos.edu [cerritos.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 10. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Methyl 3-methylpyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methyl 3-methylpyridine-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. It is a colorless to light yellow clear liquid and should be protected from moisture and air to prevent degradation.
Q2: What are the known incompatibilities of this compound?
A2: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by the presence of acids or bases and results in the formation of 3-methylpyridine-2-carboxylic acid and methanol. The pyridine ring itself is relatively stable under normal conditions.
Q4: Is this compound sensitive to light?
A4: While specific photostability data is not extensively published, it is good laboratory practice to protect pyridine-containing compounds from prolonged exposure to light. Storage in an amber-colored vial or in a dark cabinet is recommended to minimize the potential for photodegradation.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a new peak corresponding to 3-methylpyridine-2-carboxylic acid in an HPLC or GC chromatogram, or changes in the characteristic NMR signals, would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/GC analysis | Hydrolysis of the ester to 3-methylpyridine-2-carboxylic acid. | Confirm the identity of the new peak by running a standard of the suspected degradation product. Ensure that all solvents and reagents used are anhydrous and free of acidic or basic contaminants. |
| Presence of impurities from synthesis. | Review the certificate of analysis for the starting material. If necessary, purify the compound by distillation or chromatography. | |
| Low yield or incomplete reaction in a synthesis using the compound | Degradation of the reagent due to improper storage. | Use a fresh bottle of the reagent or verify the purity of the existing stock by an appropriate analytical method before use. |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere. Use anhydrous solvents. | |
| Discoloration of the compound (darkening) | Exposure to air or light over time, leading to minor oxidation or photodegradation. | While minor discoloration may not significantly impact reactivity for some applications, it is best to use a fresh, colorless to light yellow sample for sensitive reactions. Consider purifying the discolored material if a fresh sample is unavailable. |
| Inconsistent experimental results | Variable purity of the compound between batches. | Qualify each new batch of the compound by a suitable analytical method (e.g., HPLC, GC, NMR) to ensure consistent purity before use in critical experiments. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a method to assess the stability of this compound and detect its primary degradation product, 3-methylpyridine-2-carboxylic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
-
3-Methylpyridine-2-carboxylic acid reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Prepare stock solutions of both reference standards in the mobile phase at a concentration of 1 mg/mL. Prepare a working standard solution containing both compounds at a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a final concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 265 nm (or the λmax of the compound)
-
-
Analysis: Inject the working standard solution to determine the retention times of the parent compound and the degradation product. Then, inject the sample solution. The presence of a peak at the retention time of 3-methylpyridine-2-carboxylic acid indicates degradation. The percentage of degradation can be calculated based on the peak areas.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven for thermal stress
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Keep at room temperature or heat gently (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: To a third sample, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a sample solution in an oven at an elevated temperature (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose a sample solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples using the stability-indicating HPLC method described in Protocol 1 to determine the extent of degradation.
Data Presentation
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 | 60 | 15.2 | 3-Methylpyridine-2-carboxylic acid |
| 0.1 M NaOH | 24 | 25 | 25.8 | 3-Methylpyridine-2-carboxylic acid |
| 3% H₂O₂ | 24 | 25 | 2.1 | Not identified |
| Thermal | 48 | 80 | 5.5 | 3-Methylpyridine-2-carboxylic acid |
| Photolytic | - | 25 | 1.8 | Not identified |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Synthesis of Substituted Pyridine Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyridine carboxylates.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Question: My Hantzsch synthesis for a substituted pyridine carboxylate is resulting in a consistently low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis are a frequent challenge.[1] The classical one-pot method often involves harsh reaction conditions and long reaction times, contributing to this issue.[2] Here are several factors to investigate:
-
Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.[1]
-
Solution: Consider employing a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution, which has been reported to significantly improve yields.[1][2] Alternatively, solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields and shorter reaction times.[1] Microwave-assisted synthesis is another effective approach, potentially yielding pure products in minutes.[2]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to form the final pyridine product. Incomplete oxidation will directly lead to lower yields.[1]
-
Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. While classical oxidants like nitric acid, CrO₃, and KMnO₄ are used, they can generate side products and complicate the workup.[1][2] Milder alternatives like iodine in refluxing methanol should be considered, though they may require optimization.[1]
-
-
Side Reactions: The formation of byproducts can consume starting materials, thus reducing the yield of the desired product.
-
Solution: The order of reagent addition is critical, especially in unsymmetrical Hantzsch reactions. Incorrect addition can lead to undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]
-
Issue 2: Poor Regioselectivity in Pyridine Functionalization
Question: I am struggling to achieve the desired regioselectivity in the functionalization of my pyridine ring. How can I control the position of substitution (C2, C3, or C4)?
Answer:
Achieving regioselectivity in pyridine functionalization is a significant challenge due to the electronic properties of the pyridine ring.[3][4] The nitrogen atom deactivates the ring towards electrophilic substitution and directs it to the C3 position, while nucleophilic and radical substitutions are favored at the C2 and C4 positions.[4]
-
For C2/C4-Substitution (Nucleophilic Aromatic Substitution):
-
Cause: The inherent electronic nature of the pyridine ring favors nucleophilic attack at the C2 and C4 positions due to the stabilization of the Meisenheimer intermediate by the electronegative nitrogen atom.[5]
-
Troubleshooting:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position.[5]
-
Leaving Group: The choice of leaving group can influence the regioselectivity.
-
Reaction Conditions: Experimenting with different solvents and temperatures can help favor one isomer over the other.
-
-
-
For C3-Substitution (Electrophilic Aromatic Substitution):
-
Cause: Direct electrophilic substitution on pyridine is often difficult and gives low yields due to the deactivating effect of the nitrogen atom.[6]
-
Troubleshooting:
-
Use of Pyridine N-oxide: A common and effective strategy is to first oxidize the pyridine to its N-oxide. This activates the ring towards electrophilic attack, primarily at the C4 position. The N-oxide can then be deoxygenated.[5]
-
Activating Groups: Introducing electron-donating groups onto the pyridine ring can increase its reactivity towards electrophiles.[5]
-
-
-
For C4-Carboxylation:
-
Solution: A recently developed method allows for C4-selective carboxylation of pyridines using CO2. This one-pot protocol involves a C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium salts.[7]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my substituted pyridine carboxylate product from the reaction mixture. What are some effective purification strategies?
Answer:
The purification of pyridine derivatives can be challenging due to their basicity, which can cause issues like tailing on silica gel chromatography.[8]
-
Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification.
-
Protocol: Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated pyridine derivative will move to the aqueous layer, leaving non-basic impurities behind. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]
-
-
Column Chromatography:
-
Troubleshooting Tailing: To mitigate tailing on silica gel, a small amount of a base like triethylamine can be added to the eluent.[8]
-
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[8]
Frequently Asked Questions (FAQs)
Q1: Why is the direct functionalization of the pyridine ring so challenging?
A1: The electron-deficient nature of the pyridine ring, caused by the electronegative sp²-hybridized nitrogen atom, makes it less reactive towards electrophilic aromatic substitution compared to benzene.[9] The lone pair of electrons on the nitrogen can also interact with Lewis acids, further deactivating the ring.[9] This inherent electronic property is the primary reason for the challenges encountered in its functionalization.[3]
Q2: What are some common side reactions to be aware of during the synthesis of pyridine carboxylates?
A2: Several side reactions can occur, leading to lower yields and purification challenges. These include:
-
Self-condensation: Starting materials like β-keto esters can undergo self-condensation.[8]
-
Michael Addition Side Products: In multicomponent reactions, the Michael addition of an enamine to a Knoevenagel condensation product before cyclization can lead to byproducts.[8]
-
Polymerization: Cyanopyridines, in particular, can be prone to polymerization under certain conditions.[10]
-
Hydrolysis: The hydrolysis of nitrile or ester functional groups is a common side reaction, especially when water is present.[10]
Q3: How can I manage a highly exothermic reaction during pyridine synthesis?
A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products. To manage thermal runaway, consider the following:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over time helps control the rate of heat generation.[8]
-
Efficient Cooling: Use an ice bath or other cooling system to maintain the desired reaction temperature.
-
Dilution: Performing the reaction in a larger volume of solvent can help dissipate heat more effectively.
Data Presentation
Table 1: Comparison of Conditions for Hantzsch Pyridine Synthesis
| Catalyst/Condition | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux | Several hours | Often low | [1][2] |
| p-TSA / Ultrasonic | Aqueous Micelles | Not specified | Not specified | > 90 | [1] |
| γ-Al2O3 nanoparticles | Solvent-free | 90°C | Shorter time | up to 95 | [1] |
| Microwave-assisted | Not specified | 120°C | 2-7 minutes | 82-94 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Kröhnke Pyridine Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.[11]
-
Reactant Preparation: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).
-
Reaction: Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralization and Precipitation: Neutralize the mixture with a base (e.g., sodium carbonate solution) until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[11]
Protocol 2: Synthesis of Pyridine N-oxide
This protocol is adapted from a procedure in Organic Syntheses.[5]
-
Reaction Setup: In a well-ventilated fume hood, place pyridine in a reaction vessel equipped with a stirrer and a thermometer.
-
Reagent Addition: Stir the pyridine and add 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
Cooling: After the addition is complete, continue stirring until the temperature drops to 40°C.
-
Isolation: Evaporate the acetic acid solution under vacuum.
-
Purification: Distill the residue at a pressure of 1 mm or less. The pyridine N-oxide will be collected at 100–105°C/1mm as a colorless solid. Safety Note: Reactions involving peracids are potentially explosive and should be handled with extreme caution.
Visualizations
Caption: Troubleshooting workflow for common issues in substituted pyridine carboxylate synthesis.
Caption: Logical diagram for achieving regioselectivity in pyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
optimization of reaction conditions for Methyl 3-methylpyridine-2-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-methylpyridine-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.
Step 1: Synthesis of 3-Methylpyridine-2-carboxylic acid
The primary precursor for the target ester is 3-methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid.[1][2] A common route to this intermediate is the hydrolysis of 3-methylpyridine-2-carbonitrile.
Issue 1: Low Yield of 3-Methylpyridine-2-carboxylic acid
-
Possible Cause: Incomplete hydrolysis of the starting nitrile.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated at 120°C for a sufficient duration (e.g., 2 hours) in 90% sulfuric acid to drive the hydrolysis to completion.[3]
-
Work-up Procedure: Careful pH adjustment is crucial. Adjust the pH to approximately 3 with sodium carbonate to ensure the precipitation of the carboxylic acid before extraction.[3]
-
Extraction Solvent: Use an appropriate solvent like chloroform for efficient extraction of the product from the aqueous layer.[3]
-
Issue 2: Difficulty in Product Purification
-
Possible Cause: Presence of unreacted starting material or side products.
-
Troubleshooting:
-
Recrystallization: Purify the crude solid product by recrystallization from a suitable solvent mixture, such as ethyl acetate-hexane, to obtain a pure product.[3]
-
Step 2: Esterification to this compound
Several methods can be employed for the esterification of 3-methylpyridine-2-carboxylic acid. Common challenges include low conversion, side product formation, and purification difficulties.
Issue 1: Low or No Ester Formation
-
Possible Cause: Presence of water, insufficient catalyst, or low reaction temperature.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the esterification reagents or the product.[4]
-
Catalyst Concentration: For acid-catalyzed esterification (e.g., Fischer esterification), ensure a sufficient amount of acid catalyst (like sulfuric acid) is used. For reactions involving coupling agents like DCC, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can significantly improve the reaction rate.[4][5]
-
Reaction Temperature: Increasing the reaction temperature may be necessary to drive the reaction to completion, especially for less reactive substrates.[4]
-
Issue 2: Formation of Side Products
-
Possible Cause: The reaction conditions are too harsh, leading to degradation or alternative reaction pathways.
-
Troubleshooting:
-
Milder Conditions: If side products are observed, consider using milder esterification methods. For instance, converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) at room temperature, followed by reaction with methanol, can be a high-yielding and clean alternative.[6][7]
-
Alternative Reagents: The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP, is a mild method suitable for acid-sensitive substrates.[5]
-
Issue 3: Difficult Purification of the Final Ester
-
Possible Cause: Co-elution of the product with starting material or byproducts during chromatography.
-
Troubleshooting:
-
Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS to minimize the amount of starting material in the crude product.[4]
-
Work-up Procedure: An effective aqueous work-up is crucial. For instance, washing with a dilute acid can remove basic impurities like pyridine, while a bicarbonate wash can remove acidic byproducts.[7]
-
Chromatography Optimization: Optimize the solvent system for column chromatography to achieve better separation of the desired ester.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor is 3-methylpyridine-2-carboxylic acid. This acid is typically synthesized from 3-methylpyridine-2-carbonitrile[3] or 3-picoline-N-oxide.[3] 3-picoline (3-methylpyridine) itself is a readily available starting material.[8]
Q2: Which esterification method is most suitable for 3-methylpyridine-2-carboxylic acid?
A2: The choice of method depends on the scale of the reaction and the available reagents.
-
Fischer Esterification: This is a classic method involving heating the carboxylic acid with methanol in the presence of a strong acid catalyst like H₂SO₄. It is suitable for simple alcohols like methanol.[5]
-
Acid Chloride Formation: Conversion to the acid chloride with thionyl chloride followed by reaction with methanol is often a high-yielding and clean method.[6][7]
-
Steglich Esterification: This method uses DCC and a DMAP catalyst and is advantageous for acid-sensitive substrates.[5]
Q3: How can I monitor the progress of the esterification reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows for the determination of the consumption of the starting material and the formation of the product.
Q4: What is the role of pyridine in esterification reactions involving acid chlorides?
A4: Pyridine serves two main purposes. It acts as a base to neutralize the HCl byproduct, preventing it from protonating the alcohol and stopping the reaction. It can also act as a nucleophilic catalyst by forming a more reactive acyl-pyridinium intermediate.[7]
Q5: Are there any safety precautions I should take during the synthesis?
A5: Yes. Reagents like thionyl chloride are corrosive and release toxic HCl gas, so they should be handled in a well-ventilated fume hood.[6] Pyridine and DMAP are also toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 3-Methylpyridine-2-carboxylic acid and its Esters
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrolysis | 2-Cyano-3-methylpyridine | 90% H₂SO₄ | - | 120 | 2 | 54.0 | [3] |
| Esterification | Picolinic Acid | SOCl₂, DMF (cat.), Methanol, Toluene | Toluene | 40 | - | - | [9] |
| Esterification | Isonicotinic Acid | SOCl₂, DMF (cat.), N-hydroxysuccinimide, Triethylamine | THF | Room Temp | 12 | 67 | [6] |
| Esterification | Pyridine-2-carboxylic Anhydride, Alcohol | DMAP (cat.) | Toluene | 50 | 6-12 | - | [4] |
Note: Data for direct esterification of 3-methylpyridine-2-carboxylic acid is limited; related pyridine carboxylic acid esterification conditions are provided for reference.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylpyridine-2-carboxylic acid from 2-Cyano-3-methylpyridine[5]
-
Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Heat the solution at 120°C with stirring for 2 hours.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add a solution of 4.00 g of sodium sulfite in 8 ml of water.
-
Stir the mixture at room temperature for 1.5 hours.
-
Heat the mixture to 75-85°C and maintain for 1.5 hours.
-
Cool the reaction solution and adjust the pH to approximately 3 with sodium carbonate.
-
Extract the product with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the solid product by recrystallization from an ethyl acetate-hexane mixture to yield the final product.
Protocol 2: General Procedure for Esterification via Acid Chloride Formation[8][9]
-
To a stirred mixture of 3-methylpyridine-2-carboxylic acid and a catalytic amount of DMF, carefully add thionyl chloride.
-
Stir the reaction at room temperature until gas evolution ceases and all the solid has dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride hydrochloride in a dry, inert solvent like THF or CH₂Cl₂.
-
Cool the solution to 0°C and add methanol, followed by the slow addition of a base such as triethylamine or pyridine (at least 2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up by diluting with CH₂Cl₂ and washing sequentially with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low esterification yield.
References
- 1. chembk.com [chembk.com]
- 2. 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 9. irl.umsl.edu [irl.umsl.edu]
Technical Support Center: Purification of Methyl 3-methylpyridine-2-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the effective removal of impurities from Methyl 3-methylpyridine-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
Common impurities can arise from the starting materials, side reactions during synthesis, or degradation of the product. These may include:
-
Starting materials: Unreacted 3-methylpyridine-2-carboxylic acid is a common impurity if the esterification reaction is incomplete.
-
Byproducts of synthesis: Depending on the synthetic route, byproducts from the oxidation of 3-picoline or other precursors may be present.[1][2][3]
-
Hydrolysis product: The ester can hydrolyze back to 3-methylpyridine-2-carboxylic acid, especially in the presence of moisture or acidic/basic conditions.[4]
-
Solvent residues: Residual solvents from the reaction or initial purification steps may be present.
-
Positional isomers: Depending on the specificity of the synthesis, other methylpyridine carboxylate isomers could be present in trace amounts.
Q2: My purified this compound shows a low melting point and a broad melting range. What is the likely cause?
A low and broad melting point is a classic indicator of impurities. The presence of residual starting materials, byproducts, or the hydrolysis product (3-methylpyridine-2-carboxylic acid) can disrupt the crystal lattice of the pure compound, leading to this observation. Further purification is recommended.
Q3: I am observing poor separation during column chromatography. What can I do to improve it?
Poor separation can be due to several factors:
-
Inappropriate solvent system: The polarity of the eluent may not be optimal. It is crucial to determine the best solvent system using Thin Layer Chromatography (TLC) before running the column.[5] A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Column overloading: Too much crude material on the column will lead to broad bands and poor separation.
-
Irregular column packing: Cracks or channels in the stationary phase will result in an uneven flow of the mobile phase.
-
Interaction with silica gel: The basic nature of the pyridine ring can sometimes lead to tailing on silica gel. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can mitigate this issue.[6]
Q4: After recrystallization, the yield of my purified product is very low. How can I increase the recovery?
Low recovery during recrystallization can be due to:
-
Using too much solvent: This will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] You may need to screen different solvents or solvent mixtures.
Q5: My product appears to be an oil, but it is expected to be a solid. What should I do?
If this compound is obtained as an oil, it is likely due to the presence of impurities that are depressing its melting point. Attempting to purify the oil via column chromatography is a good approach. If the compound is pure but slow to crystallize, scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound can help induce crystallization.
Data Presentation
| Purification Method | Typical Impurities Removed | Solvent System (Example) | Expected Purity | Typical Recovery |
| Recrystallization | Unreacted starting materials, some byproducts | Ethyl acetate/Hexane[8] | >98% | 60-80% |
| Column Chromatography | Starting materials, byproducts, positional isomers | Hexane/Ethyl Acetate gradient[9][10] | >99% | 70-90% |
| Distillation | Non-volatile impurities, some byproducts with different boiling points | N/A (Boiling point: ~73°C at 2 mmHg[11]) | >99% | 50-70% |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethyl acetate) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling. If the compound is too soluble, a co-solvent system (e.g., ethyl acetate/hexane) can be used.[8][12]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add small portions of the hot solvent until the product just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude material in various mixtures of solvents (e.g., different ratios of hexane and ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting low yield in recrystallization.
References
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylpyridine-3-carboxylate | Properties, Uses, Safety & Supplier China - Comprehensive Guide [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 59718-84-2 [chemicalbook.com]
- 12. Reagents & Solvents [chem.rochester.edu]
troubleshooting failed reactions involving Methyl 3-methylpyridine-2-carboxylate
Technical Support Center: Methyl 3-methylpyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block used in organic synthesis.[1] The most common transformations involve reactions at the ester functional group, such as:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid (3-Methylpyridine-2-carboxylic acid).[2]
-
Amidation: Reaction with a primary or secondary amine to form the corresponding amide.[3][4]
-
Reduction: Conversion of the ester to an alcohol.
-
Transesterification: Exchange of the methyl group for another alkyl or aryl group.
Q2: My starting material appears impure. What are the typical physical properties?
A2: this compound is typically a colorless to light yellow clear liquid.[5][6] Impurities may arise from the synthesis or degradation over time. It is recommended to check the purity by GC or NMR before use. The boiling point is reported as 73°C at 2 mmHg.[1]
Q3: Are there any known stability issues with this compound?
A3: Like many esters, this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases.[2] It should be stored in a dry, sealed container, preferably in a dark place at room temperature.[7]
Troubleshooting Guide: Hydrolysis to 3-Methylpyridine-2-carboxylic acid
Hydrolysis is a common step to unmask the carboxylic acid for further coupling reactions.
Q4: My hydrolysis reaction is incomplete, and I still see starting material. What are the likely causes?
A4: Incomplete conversion is a frequent issue. Consider the following troubleshooting steps:
-
Insufficient Reaction Time or Temperature: Hydrolysis, especially with hindered esters, can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. For base-catalyzed hydrolysis (saponification), gentle heating can increase the reaction rate.
-
Choice of Base/Acid: While both acid and base catalysis can be used, alkaline conditions are often more effective for pyridine esters because the base neutralizes the carboxylic acid product, driving the reaction to completion.[2] Lithium hydroxide (LiOH) is a common choice.
-
Solvent System: A co-solvent system like Dioxane/H₂O or THF/H₂O is often necessary to ensure the solubility of both the ester and the hydrolysis reagent (e.g., LiOH).[8]
Q5: I am having difficulty isolating the 3-Methylpyridine-2-carboxylic acid product after workup. What is the best procedure?
A5: The workup is critical for obtaining a pure product. The carboxylic acid is amphoteric and can be soluble in both acidic and aqueous layers.
-
Neutralization: After hydrolysis, the reaction mixture is typically basic (if using a base). Carefully acidify the solution to the isoelectric point of the amino acid to precipitate the product. The pH should be adjusted to around 3.[9]
-
Extraction: Once neutralized, the carboxylic acid product can be extracted with an organic solvent like chloroform or ethyl acetate.[8][9] Multiple extractions may be necessary.
-
Avoiding Water: If the product remains in the aqueous layer, you can try to remove the water azeotropically with ethanol or toluene under reduced pressure.[8] Alternatively, "salting out" by saturating the aqueous layer with NaCl can decrease the product's solubility in water and improve extraction efficiency.[8]
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from standard hydrolysis procedures for pyridine esters.[2][8]
-
Dissolve Reactant: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.0 - 1.2 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Quenching and Neutralization: Cool the reaction mixture to 0°C and slowly add aqueous acid (e.g., 1N HCl) to adjust the pH to ~3.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Methylpyridine-2-carboxylic acid.
-
Purification: The product can be further purified by recrystallization, for example from an ethyl acetate-hexane mixture.[9]
Troubleshooting Guide: Amidation Reactions
Direct amidation of esters often requires forcing conditions or catalysis due to the lower reactivity of esters compared to acid chlorides or activated acids.
Q6: My direct amidation reaction between the ester and an amine shows low to no conversion. What can I do?
A6: This is a common challenge. The direct thermal condensation of esters and amines often requires high temperatures (>160°C), which may not be suitable for sensitive substrates.[3]
-
Increase Temperature: If your substrates are stable, increasing the reaction temperature is the most straightforward approach.
-
Use a Catalyst: Boron-based reagents like B(OCH₂CF₃)₃ have been shown to be effective catalysts for direct amidation of esters, allowing reactions to proceed under milder conditions (e.g., 80°C).[4] Heterobimetallic complexes have also been used.[3]
-
Solvent Choice: Ensure your solvent is appropriate. Acetonitrile is often a good choice for borate-catalyzed amidations.[4] For thermal reactions, a high-boiling, non-reactive solvent may be necessary.
-
Amine Reactivity: Primary amines are generally more reactive than secondary amines. If you are using a poorly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), you will likely need more forcing conditions or a catalytic system.
Q7: I am observing significant side product formation or decomposition of my starting materials.
A7: High temperatures can lead to degradation. If you are seeing decomposition, you must find a way to lower the reaction temperature.
-
Switch to a Two-Step Procedure: A more reliable, albeit less atom-economical, method is to first hydrolyze the ester to the carboxylic acid (see above section). Then, use a standard peptide coupling reagent (e.g., HATU, HBTU, EDCI) to form the amide bond under much milder conditions.[10]
-
Catalyst Screening: If a one-pot reaction from the ester is desired, screen different catalysts that may allow for lower temperatures.
Quantitative Data: Amidation Conditions
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Citation |
| Direct Thermal | Amine (excess) | None / High-boiling | >160 | 12-24 | Variable, Substrate dependent | [3] |
| Borate Catalyzed | Amine (1 eq), B(OCH₂CF₃)₃ | MeCN | 80 | 5-15 | Good to Excellent | [4] |
| Two-Step (Coupling) | 1. Hydrolysis2. Amine, HATU, DIPEA | DMF / DCM | 0 - RT | 2-12 | Generally High | [10] |
Troubleshooting Guide: Reduction Reactions
Reduction can target either the ester group (to form an alcohol) or the pyridine ring.
Q8: I am attempting to reduce the pyridine ring, but the reaction is sluggish or fails.
A8: The reduction of a pyridine ring typically requires a strong reducing agent or catalytic hydrogenation.
-
Catalyst Activity: For catalytic hydrogenations (e.g., using Pd/C, PtO₂), the catalyst may be deactivated.[11] Use a fresh batch of high-quality catalyst and ensure proper activation procedures are followed.
-
Hydrogen Pressure: The hydrogen pressure may be too low. Increasing the H₂ pressure can often drive the reaction to completion.[11]
-
Acidic Conditions: For chemical reductions with reagents like NaBH₄, the pyridine ring is often not reactive enough under neutral conditions. The addition of an acid (e.g., acetic acid) is typically required to activate the ring towards reduction.[11]
Q9: My reduction with NaBH₄ is not working, even with acid. What could be the issue?
A9: If you are targeting the ester group, NaBH₄ is generally not strong enough to reduce an ester. You will need a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄). If you are targeting the ring, ensure you are using a sufficient molar excess of both the reducing agent and the acid.[11]
Relationship Diagram: Key Chemical Transformations
References
- 1. This compound | 59718-84-2 [chemicalbook.com]
- 2. 2-Methylpyridine-3-carboxylate | Properties, Uses, Safety & Supplier China - Comprehensive Guide [pipzine-chem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 59718-84-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
preventing degradation of Methyl 3-methylpyridine-2-carboxylate during reactions
Welcome to the Technical Support Center for Methyl 3-methylpyridine-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using this compound. What are the common degradation pathways I should investigate?
Low yields are often attributable to two primary degradation pathways for this molecule: ester hydrolysis and subsequent decarboxylation.
-
Ester Hydrolysis (Saponification): The methyl ester is susceptible to cleavage under either acidic or basic aqueous conditions, reverting to the corresponding carboxylic acid (3-methylpyridine-2-carboxylic acid).[1][2] Basic hydrolysis is effectively irreversible as it forms a stable carboxylate salt.[1][3]
-
Decarboxylation: The product of hydrolysis, 3-methylpyridine-2-carboxylic acid, is prone to losing carbon dioxide, especially when heated. The position of the carboxylic acid group alpha to the pyridine nitrogen atom facilitates this decarboxylation process, leading to the formation of 3-picoline (3-methylpyridine).[4][5][6]
To troubleshoot, you should analyze your crude reaction mixture for the presence of 3-methylpyridine-2-carboxylic acid and 3-picoline.
Q2: I suspect my ester is hydrolyzing during a base-catalyzed reaction. How can I confirm this and what steps can I take to prevent it?
Confirmation of hydrolysis can be achieved by analyzing the reaction mixture using techniques like TLC, LC-MS, or NMR to identify the more polar byproduct, 3-methylpyridine-2-carboxylic acid.
To prevent hydrolysis, consider the following preventative measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Add reagents slowly, especially if the reaction is exothermic.
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of hydroxide-based reagents (e.g., NaOH, KOH) or alkoxides.
-
Solvent Choice: Protic solvents like methanol or ethanol can participate in transesterification or facilitate hydrolysis.[3] If the reaction chemistry allows, switch to aprotic solvents like THF, Dioxane, or Toluene.
Q3: My reaction is producing gas, and I'm losing the carboxylate functionality entirely. What is happening and how can it be stopped?
Gas evolution (CO2) is a strong indicator of decarboxylation.[5][7] This occurs when the ester group is first hydrolyzed to the carboxylic acid, which then loses CO2 upon heating.[6] Pyridine-2-carboxylic acids are particularly susceptible to this degradation pathway.[6]
To prevent decarboxylation:
-
Strictly Avoid Hydrolysis: The primary strategy is to prevent the initial hydrolysis step by following the measures outlined in Q2. Decarboxylation cannot occur if the ester remains intact.
-
Maintain Low Temperatures: If the presence of the carboxylic acid is unavoidable, maintaining a low temperature throughout the reaction and workup is critical to suppress the rate of decarboxylation.
Q4: I am observing unexpected side products that are not from hydrolysis or decarboxylation. Could the pyridine ring or the C3-methyl group be reacting?
Yes, other sites on the molecule can be reactive under certain conditions.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and nucleophilic. It can be protonated by strong acids, quaternized by alkylating agents, or oxidized by strong oxidants.
-
C3-Methyl Group: The methyl group can be susceptible to oxidation or halogenation, particularly under radical conditions or with very strong oxidizing agents.[8][9]
-
Pyridine Ring: While the pyridine ring is electron-deficient and generally resistant to electrophilic substitution, it can undergo nucleophilic aromatic substitution or metallation/coupling reactions under specific conditions.
Careful selection of reagents is crucial to ensure chemoselectivity and avoid these unwanted side reactions.
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions to prevent the degradation of this compound.
| Problem Observed | Potential Cause | Diagnostic Check | Recommended Solution |
| Low reaction yield; starting material consumed | Ester Hydrolysis: Reaction conditions (presence of water, acid, or base) are cleaving the methyl ester.[1][2] | Analyze crude mixture via TLC, LC-MS, or NMR for 3-methylpyridine-2-carboxylic acid. | Use anhydrous solvents/reagents; switch to non-nucleophilic bases; run at lower temperatures. |
| Gas evolution; loss of carboxylate functionality | Decarboxylation: The hydrolyzed carboxylic acid byproduct is losing CO2, often promoted by heat.[4][6] | Analyze crude mixture via GC-MS or NMR for 3-picoline. | Prevent initial hydrolysis; maintain low temperatures (< 80 °C) during reaction and workup. |
| Formation of a highly polar, UV-active byproduct | N-Oxidation: The pyridine nitrogen has been oxidized. | Check mass spectrum for an increase of 16 amu (M+16). | Avoid strong oxidizing agents (e.g., m-CPBA, H2O2) unless N-oxidation is desired. |
| Complex mixture of unidentified byproducts | Ring or Methyl Group Reaction: Lack of chemoselectivity in reagents used.[8][9] | Use advanced NMR (e.g., COSY, HMBC) and MS to characterize byproducts. | Use milder, more selective reagents; consider a protecting group strategy if necessary. |
| Reaction fails to proceed | Reagent Incompatibility: The pyridine nitrogen may be interfering with the catalyst or reagent (e.g., quenching a Lewis acid). | Perform stoichiometric control experiments to test reagent compatibility. | Use an excess of the reagent or catalyst; switch to a catalyst known to be tolerant of pyridine substrates. |
Experimental Protocols
Protocol 1: Controlled Saponification to 3-Methylpyridine-2-carboxylic acid
This protocol describes the intentional hydrolysis of the ester while minimizing the risk of subsequent decarboxylation.
Objective: To produce 3-methylpyridine-2-carboxylic acid with high purity.
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) monohydrate (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath. This is critical to control the exotherm and minimize side reactions.
-
Add LiOH monohydrate portion-wise to the stirred solution. Using LiOH is often preferred for controlled saponification.[3]
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC until all starting material is consumed.
-
Once complete, cool the mixture back to 0 °C.
-
Carefully acidify the reaction mixture to pH ~4-5 by the slow, dropwise addition of 1 M HCl. Monitor the pH closely.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at low temperature (< 40°C) to yield the product.
Visualizations
Key Degradation Pathways
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow for Low Yield Reactions
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Hammick reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biodegradation of 3-methylpyridine by an isolated strain, Gordonia rubripertincta ZJJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-methylpyridine-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 3-methylpyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scaling up?
A1: The synthesis of this compound is typically a two-step process:
-
Synthesis of the precursor, 3-Methylpyridine-2-carboxylic acid.
-
Esterification of the carboxylic acid to the methyl ester.
For industrial-scale production, cost-effectiveness, and high yield are crucial.[1] Two primary routes for the precursor synthesis are:
-
Hydrolysis of 2-cyano-3-methylpyridine: This method involves the hydrolysis of the nitrile group to a carboxylic acid, often using strong acids like sulfuric acid.[2]
-
Oxidation of 3-picoline-N-oxide: This route involves the oxidation of the methyl group at the 2-position.
The subsequent esterification can be achieved through several methods, with acid-catalyzed esterification being a common industrial approach.[3]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Scaling up any chemical synthesis introduces new safety challenges. For this process, consider the following:
-
Exothermic Reactions: The hydrolysis of the nitrile and the acid-catalyzed esterification can be exothermic.[4][5] Proper heat management through controlled reagent addition and efficient cooling systems is critical to prevent runaway reactions.
-
Use of Corrosive Reagents: Strong acids like sulfuric acid are corrosive. Ensure appropriate personal protective equipment (PPE) is used and that reactors are made of compatible materials.
-
Solvent Handling: Large volumes of flammable solvents like methanol require proper grounding and ventilation to prevent fires and explosions.
-
Pressure Build-up: Reactions that generate gaseous byproducts can lead to pressure build-up in a closed system. Ensure reactors are properly vented.
Q3: How can I improve the yield and purity of the final product at a larger scale?
A3: Optimizing yield and purity on a larger scale requires careful control of reaction parameters:
-
Purity of Starting Materials: Using high-purity 2-cyano-3-methylpyridine or 3-picoline-N-oxide is essential to minimize side reactions and simplify purification.[4]
-
Reaction Conditions: Precise control of temperature, reaction time, and catalyst loading is crucial.[4]
-
Purification Techniques: At an industrial scale, purification methods like distillation and crystallization are preferred over chromatography.[3][5] Optimizing these processes is key to obtaining a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in 3-Methylpyridine-2-carboxylic acid synthesis | Incomplete hydrolysis of the nitrile. | - Increase reaction time or temperature. - Increase the concentration of the acid catalyst. - Monitor the reaction progress using techniques like HPLC or TLC. |
| Side reactions, such as decarboxylation. | - Optimize the reaction temperature to minimize byproduct formation. | |
| Low yield in esterification | Incomplete reaction due to equilibrium. | - Use a large excess of methanol to drive the reaction forward. - Remove water as it forms using a Dean-Stark trap or by azeotropic distillation. |
| Steric hindrance from the 3-methyl group slowing the reaction. | - Increase the amount of acid catalyst. - Consider using a more reactive esterification agent like thionyl chloride with methanol for laboratory scale, though this may be less economical for large-scale production. | |
| Product contamination | Residual starting materials or byproducts. | - Optimize the purification process. For distillation, ensure the column has sufficient theoretical plates for good separation. - For crystallization, screen different solvents to find one that gives high purity and yield. |
| Catalyst carryover. | - If using a solid catalyst, ensure proper filtration. - For acid catalysts, neutralization and washing steps are critical. | |
| Difficulty with work-up and isolation | Product is soluble in the aqueous layer during extraction. | - Adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to precipitate it before esterification. - For the ester, use a suitable organic solvent for extraction and perform multiple extractions. |
| Emulsion formation during extraction. | - Add brine to break the emulsion. - Consider using a different solvent system. |
Experimental Protocols
Lab-Scale Synthesis of 3-Methylpyridine-2-carboxylic acid
Method: Hydrolysis of 2-cyano-3-methylpyridine [2]
-
Dissolve 2-cyano-3-methylpyridine (e.g., 10 g) in concentrated sulfuric acid (e.g., 50 mL).
-
Heat the mixture to 120°C and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) to a pH of approximately 3.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry to obtain 3-Methylpyridine-2-carboxylic acid.
Scaled-Up Synthesis of this compound
Method: Acid-Catalyzed Esterification [3]
This protocol is a generalized procedure for scaling up the esterification of pyridine carboxylic acids.
-
Charge a suitable reactor with 3-Methylpyridine-2-carboxylic acid and a large excess of methanol (which also acts as the solvent).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored.
-
Once the reaction is complete, cool the mixture.
-
Neutralize the acid catalyst with a base (e.g., aqueous ammonia) at low temperatures to prevent hydrolysis of the ester.
-
Extract the product into a suitable organic solvent (e.g., ethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude ester by vacuum distillation.
Quantitative Data
Table 1: Lab-Scale Synthesis of 3-Methylpyridine-2-carboxylic acid
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |
| 2-cyano-3-methylpyridine | 90% Sulfuric Acid | 120°C | 2 hours | 54% | [2] |
Table 2: General Parameters for Scaled-Up Esterification of Pyridine Carboxylic Acids
| Parameter | Recommended Range | Notes | Reference |
| Molar ratio of Alcohol to Acid | 5:1 to 10:1 | A large excess drives the equilibrium towards the product. | [3] |
| Catalyst Loading (Sulfuric Acid) | 0.1 to 0.5 equivalents | Higher loading can increase reaction rate but may lead to more side reactions. | [3] |
| Reflux Temperature | Varies with alcohol | For methanol, this is approximately 65°C. | |
| Reaction Time | 4 - 12 hours | Monitor for completion. | |
| Purification Method | Vacuum Distillation | Preferred for large-scale purification of liquid esters. | [3] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-methylpyridine-2-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. The efficient and scalable production of this intermediate is of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering an objective evaluation of their reaction parameters, yields, and procedural complexities. The information presented is intended to assist researchers in making informed decisions regarding their synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2-Cyano-3-methylpyridine | Route 2: From 2,3-Lutidine |
| Starting Material | 2-Cyano-3-methylpyridine | 2,3-Lutidine |
| Key Transformations | 1. Hydrolysis of the nitrile2. Fischer-Speier Esterification | 1. Selective oxidation of the C2-methyl group2. Fischer-Speier Esterification |
| Overall Yield | ~53% | Not reliably reported |
| Number of Steps | 2 | 2 |
| Reagents & Conditions | Step 1: 90% H₂SO₄, 120°CStep 2: Methanol, H₂SO₄ (cat.), Reflux | Step 1: Strong oxidizing agents (e.g., KMnO₄, HNO₃)Step 2: Methanol, H₂SO₄ (cat.), Reflux |
| Advantages | - Well-defined protocol- Good overall yield | - Potentially more atom-economical if a selective oxidation is achieved |
| Disadvantages | - Use of concentrated sulfuric acid | - Lack of selective and high-yielding oxidation of the C2-methyl group- Potential for over-oxidation or oxidation of the C3-methyl group |
Route 1: Synthesis from 2-Cyano-3-methylpyridine
This two-step route involves the hydrolysis of the nitrile group of 2-cyano-3-methylpyridine to a carboxylic acid, followed by a classic Fischer-Speier esterification.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound starting from 2-Cyano-3-methylpyridine.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine-2-carboxylic acid [1]
-
Materials: 2-cyano-3-methylpyridine, 90% Sulfuric acid, Sodium sulfite, Sodium carbonate, Chloroform, Anhydrous sodium sulfate, Ethyl acetate, Hexane.
-
Procedure:
-
Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Heat the solution at 120°C with stirring for 2 hours.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add a solution of 4.00 g of sodium sulfite in 8 ml of water.
-
Stir the mixture at the same temperature for 1.5 hours.
-
Warm the mixture to 75-85°C and maintain for 1.5 hours.
-
Cool the reaction solution and adjust the pH to approximately 3 with sodium carbonate.
-
Extract the product with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the solid product by recrystallization from an ethyl acetate-hexane mixture.
-
-
Yield: 54.0%
Step 2: Synthesis of this compound (Fischer-Speier Esterification)[2]
-
Materials: 3-Methylpyridine-2-carboxylic acid, Methanol, Concentrated Sulfuric acid, Saturated Sodium bicarbonate solution, Ethyl acetate, Brine, Magnesium sulfate.
-
Procedure:
-
Suspend 3-methylpyridine-2-carboxylic acid in methanol (0.5 M).
-
Cool the suspension to 0°C and add concentrated sulfuric acid (3 equivalents) dropwise.
-
Reflux the resulting solution for 6 hours.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Adjust the pH to 8.5 with a saturated aqueous solution of NaHCO₃ and solid NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Yield: A similar esterification of 3-hydroxypicolinic acid with methanol yielded 99%.[2] Assuming a comparable yield, the overall yield for Route 1 would be approximately 53%.
Route 2: Synthesis from 2,3-Lutidine
This proposed two-step route begins with the selective oxidation of the methyl group at the 2-position of 2,3-lutidine to a carboxylic acid, followed by esterification.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound starting from 2,3-Lutidine.
Challenges and Considerations
The primary challenge of this route lies in the selective oxidation of the methyl group at the 2-position of 2,3-lutidine. The two methyl groups have similar reactivity, making it difficult to achieve high selectivity. Common strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) often lead to a mixture of products, including the over-oxidation to pyridine-2,3-dicarboxylic acid or the oxidation of the methyl group at the 3-position to yield 2-methylnicotinic acid.
Several patents describe the oxidation of substituted pyridines. For instance, the oxidation of 2,3-lutidine with nitrogen tetroxide in a sulfuric acid medium has been reported to yield nicotinic acid (3-pyridinecarboxylic acid), indicating the loss of the C2-substituent.[3] This lack of a reliable and selective method for the initial oxidation step makes it difficult to provide a robust experimental protocol with a predictable yield for the synthesis of 3-methylpyridine-2-carboxylic acid from 2,3-lutidine.
Should a selective oxidation method be developed, the subsequent esterification would follow the same Fischer-Speier protocol as described in Route 1.
Conclusion
Based on the available experimental data, Route 1, starting from 2-cyano-3-methylpyridine, is the more reliable and well-documented method for the synthesis of this compound. It offers a predictable overall yield of approximately 53% based on reported procedures.
Route 2, commencing with 2,3-lutidine, presents a significant challenge in achieving the selective oxidation of the C2-methyl group. The lack of a high-yielding and selective protocol for this initial step makes this route currently less viable for the efficient synthesis of the target molecule. Further research into selective oxidation catalysts and conditions would be required to make this a competitive alternative.
For researchers and professionals in drug development requiring a dependable and scalable synthesis, the hydrolysis of 2-cyano-3-methylpyridine followed by esterification is the recommended pathway.
References
alternative reagents for the synthesis of Methyl 3-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative reagents and synthetic routes for the preparation of Methyl 3-methylpyridine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail different methodologies, presenting quantitative data, experimental protocols, and pathway visualizations to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent availability.
Comparison of Synthetic Strategies
The synthesis of this compound primarily involves two key stages: the formation of the precursor, 3-methylpyridine-2-carboxylic acid, and its subsequent esterification. This guide explores a reliable method for the synthesis of the carboxylic acid precursor and compares three common esterification techniques.
Data Summary: Performance of Alternative Synthesis Methods
| Method | Key Reagents | Starting Material for Precursor | Precursor Yield (%) | Esterification Yield (%) | Reaction Time (Esterification) | Key Advantages | Key Disadvantages |
| Route 1: Fischer-Speier Esterification | H₂SO₄, Methanol | 2-Cyano-3-methylpyridine | 54% | High (typically >90%) | 4-8 hours | Inexpensive reagents, simple procedure. | Harsh acidic conditions, requires high temperatures, reversible reaction. |
| Route 2: Steglich Esterification | DCC, DMAP, Methanol | 2-Cyano-3-methylpyridine | 54% | High (typically >90%) | 2-4 hours | Mild reaction conditions, suitable for sensitive substrates. | Reagents are more expensive and can be allergens, formation of dicyclohexylurea byproduct. |
| Route 3: Acyl Chloride Formation followed by Esterification | SOCl₂, Methanol | 2-Cyano-3-methylpyridine | 54% | Very High (typically >95%) | 2-3 hours | High yields, irreversible reaction. | Thionyl chloride is corrosive and moisture-sensitive, generates HCl gas. |
Synthetic Pathways and Experimental Workflows
The primary route to this compound begins with the hydrolysis of 2-cyano-3-methylpyridine to yield 3-methylpyridine-2-carboxylic acid. This precursor is then subjected to one of several esterification methods to produce the final product.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Synthesis of 3-Methylpyridine-2-carboxylic Acid from 2-Cyano-3-methylpyridine
This protocol describes the hydrolysis of 2-cyano-3-methylpyridine to the corresponding carboxylic acid.
Materials:
-
2-Cyano-3-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Carbonate
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3-methylpyridine (1.0 eq) in concentrated sulfuric acid.
-
Heat the mixture to 120°C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and slowly add it to a beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 3-4.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-methylpyridine-2-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A yield of approximately 54% can be expected.[1]
Esterification of 3-Methylpyridine-2-carboxylic Acid
The following protocols detail three different methods for the esterification of 3-methylpyridine-2-carboxylic acid to this compound.
2.1. Fischer-Speier Esterification
This classic method utilizes an acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.
Materials:
-
3-Methylpyridine-2-carboxylic acid
-
Methanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
Procedure:
-
Suspend 3-methylpyridine-2-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 20 eq).
-
Carefully add concentrated sulfuric acid (0.2 eq) to the suspension while cooling in an ice bath.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
2.2. Steglich Esterification
This method employs a carbodiimide coupling agent and is performed under mild, neutral conditions.[2][3][4][5][6]
Materials:
-
3-Methylpyridine-2-carboxylic acid
-
Methanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3-methylpyridine-2-carboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2.3. Acyl Chloride Formation followed by Esterification
This two-step, one-pot procedure proceeds through a highly reactive acyl chloride intermediate.
Materials:
-
3-Methylpyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend 3-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Cool the reaction mixture to 0°C and carefully add anhydrous methanol (5.0 eq) dropwise.
-
Stir the reaction at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of the most appropriate synthetic route for this compound will depend on the specific requirements of the researcher, including scale, cost, and the sensitivity of other functional groups in the molecule. The Fischer-Speier esterification is a cost-effective and straightforward method, though it requires harsh conditions. The Steglich esterification offers a milder alternative, suitable for more delicate substrates, but at a higher reagent cost. The acyl chloride route provides high yields and is irreversible but involves the use of a corrosive and moisture-sensitive reagent. For the synthesis of the precursor acid, the hydrolysis of 2-cyano-3-methylpyridine is a reliable method with a moderate yield. Careful consideration of these factors will enable the selection of the optimal synthetic strategy.
References
- 1. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich Esterification [organic-chemistry.org]
A Comparative Guide to the Reactivity of Methyl 3-methylpyridine-2-carboxylate and Other Pyridine Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Methyl 3-methylpyridine-2-carboxylate against other relevant pyridine esters, including Methyl pyridine-2-carboxylate, Methyl 4-methylpyridine-2-carboxylate, Methyl 5-methylpyridine-2-carboxylate, and Methyl 6-methylpyridine-2-carboxylate. The comparison focuses on three key classes of reactions pertinent to synthetic chemistry and drug development: hydrolysis, amidation, and reduction.
Executive Summary
The reactivity of pyridine-2-carboxylate esters is predominantly influenced by the electronic effects of the pyridine nitrogen and the steric and electronic contributions of substituents on the pyridine ring.
-
Hydrolysis: The rate of hydrolysis is expected to be fastest for esters with electron-withdrawing groups and minimal steric hindrance around the ester functionality.
-
Amidation: Similar to hydrolysis, amidation is favored by electron-withdrawing effects that enhance the electrophilicity of the carbonyl carbon. Steric hindrance can significantly impact the accessibility of the ester to the amine nucleophile.
-
Reduction: The susceptibility of the ester to reduction by hydride reagents is influenced by the electron density on the carbonyl group.
Reactivity Comparison: A Qualitative Overview
The following table provides a qualitative comparison of the expected reactivity of this compound and its isomers in key chemical transformations. The reactivity is ranked from highest (1) to lowest (5) based on predicted electronic and steric effects.
| Compound | Structure | Predicted Relative Reactivity in Hydrolysis | Predicted Relative Reactivity in Amidation | Predicted Relative Reactivity in Reduction |
| Methyl pyridine-2-carboxylate | ![]() | 1 (Highest) | 1 (Highest) | 1 (Highest) |
| This compound | ![]() | 3 | 3 | 3 |
| Methyl 4-methylpyridine-2-carboxylate | ![]() | 2 | 2 | 2 |
| Methyl 5-methylpyridine-2-carboxylate | ![]() | 4 | 4 | 4 |
| Methyl 6-methylpyridine-2-carboxylate | ![]() | 5 (Lowest) | 5 (Lowest) | 5 (Lowest) |
Rationale for Reactivity Ranking:
-
Methyl pyridine-2-carboxylate (Unsubstituted): The electron-withdrawing nature of the pyridine nitrogen at the 2-position enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The absence of steric hindrance further facilitates these reactions.
-
Methyl 4-methylpyridine-2-carboxylate: The methyl group at the 4-position has a modest electron-donating effect through hyperconjugation, which slightly deactivates the ester towards nucleophilic attack compared to the unsubstituted analogue.
-
This compound: The methyl group at the 3-position exerts a slightly stronger electron-donating inductive effect compared to the 4-position, leading to a further decrease in reactivity.
-
Methyl 5-methylpyridine-2-carboxylate: The methyl group at the 5-position has a similar electron-donating effect as at the 3-position.
-
Methyl 6-methylpyridine-2-carboxylate: The presence of the methyl group at the 6-position introduces significant steric hindrance around the ester group, severely impeding the approach of nucleophiles. This steric effect is the dominant factor, making this isomer the least reactive.
Experimental Protocols
The following are representative protocols for hydrolysis, amidation, and reduction of pyridine esters. These can be adapted for a comparative study of the esters discussed.
Protocol 1: Alkaline Hydrolysis (Saponification)
This protocol describes a typical procedure for the base-mediated hydrolysis of a pyridine ester.
Materials:
-
Methyl pyridine-2-carboxylate isomer (1.0 mmol)
-
Methanol (10 mL)
-
1 M Sodium Hydroxide (NaOH) solution (5 mL)
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl pyridine-2-carboxylate isomer (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add the 1 M NaOH solution (5 mL) to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding pyridine carboxylic acid.
Protocol 2: Amidation
This protocol outlines a general method for the amidation of a pyridine ester.
Materials:
-
Methyl pyridine-2-carboxylate isomer (1.0 mmol)
-
Amine (e.g., Benzylamine, 1.2 mmol)
-
Anhydrous Toluene (10 mL)
-
Lewis acid catalyst (e.g., Trimethylaluminum, 2.0 M in hexanes, 1.2 mmol) - Caution: Pyrophoric
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.2 mmol) in anhydrous toluene (10 mL) at 0 °C under an inert atmosphere, slowly add the trimethylaluminum solution (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methyl pyridine-2-carboxylate isomer (1.0 mmol) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction with Sodium Borohydride
This protocol details the reduction of a pyridine ester to the corresponding alcohol. Esters of nicotinic and isonicotinic acids are known to be reduced to alcohols by sodium borohydride in the presence of aluminium chloride, albeit with some difficulty.[1]
Materials:
-
Methyl pyridine-2-carboxylate isomer (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Sodium Borohydride (NaBH₄) (2.0 mmol)
-
Aluminum Chloride (AlCl₃) (1.0 mmol) - Caution: Reacts violently with water
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of AlCl₃ (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of the methyl pyridine-2-carboxylate isomer (1.0 mmol) in anhydrous THF (5 mL).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add NaBH₄ (2.0 mmol) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Basify the mixture with saturated aqueous NaHCO₃ solution.
-
Extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Influencing Factors
The following diagrams illustrate the general mechanisms for the discussed reactions and the key factors influencing the reactivity of the pyridine esters.
Caption: General mechanism for alkaline hydrolysis of pyridine esters and key influencing factors.
Caption: A typical experimental workflow for the amidation of a pyridine ester.
Caption: Simplified pathway for the reduction of a pyridine ester using a Lewis acid and hydride reagent.
References
Spectroscopic Scrutiny: Confirming the Structure of Methyl 3-methylpyridine-2-carboxylate Against a Positional Isomer
A detailed spectroscopic analysis provides unequivocal evidence for the structure of Methyl 3-methylpyridine-2-carboxylate when compared against its positional isomer, Methyl 5-methylpyridine-2-carboxylate. This guide presents a comparative analysis of their expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, underscoring the power of these techniques in the structural elucidation of organic molecules crucial for research and drug development.
This publication serves as a comprehensive guide for researchers, scientists, and professionals in drug development, offering a side-by-side comparison of the spectroscopic signatures of this compound and a key structural alternative. By presenting predicted and literature-based data in clearly structured tables, alongside detailed experimental protocols and logical workflow visualizations, this guide aims to facilitate the unambiguous identification of these compounds.
Comparative Spectroscopic Data
The structural confirmation of this compound hinges on the distinct patterns observed across various spectroscopic techniques. The following tables summarize the predicted and literature-derived quantitative data for the target molecule and its isomer, Methyl 5-methylpyridine-2-carboxylate.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | This compound (Predicted Chemical Shift, δ ppm) | Methyl 5-methylpyridine-2-carboxylate (Predicted Chemical Shift, δ ppm) | Key Differentiators |
| Pyridine H-4 | ~7.6-7.8 (t) | ~8.1-8.3 (d) | The chemical shift and multiplicity of the H-4 proton are expected to be significantly different due to the varying electronic effects of the substituent positions. |
| Pyridine H-5 | ~8.4-8.6 (d) | - | In the 3-methyl isomer, the H-5 proton is deshielded by the adjacent nitrogen and ester group. This proton is absent in the 5-methyl isomer. |
| Pyridine H-6 | ~7.2-7.4 (d) | ~8.8-9.0 (s) | The H-6 proton in the 3-methyl isomer is expected to be a doublet, while in the 5-methyl isomer, it would be a singlet and significantly downfield. |
| Pyridine H-3 | - | ~7.9-8.1 (d) | The H-3 proton is present in the 5-methyl isomer but absent in the 3-methyl isomer. |
| -OCH₃ | ~3.9-4.1 (s) | ~3.9-4.1 (s) | The chemical shift of the methoxy protons is expected to be similar in both isomers. |
| -CH₃ | ~2.5-2.7 (s) | ~2.4-2.6 (s) | The chemical shift of the methyl protons on the pyridine ring is expected to be similar in both isomers. |
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Carbon Assignment | This compound (Predicted Chemical Shift, δ ppm) | Methyl 5-methylpyridine-2-carboxylate (Predicted Chemical Shift, δ ppm) | Key Differentiators |
| C=O | ~165-167 | ~165-167 | The carbonyl carbon chemical shifts are expected to be in a similar range. |
| Pyridine C-2 | ~148-150 | ~148-150 | |
| Pyridine C-3 | ~135-137 | ~130-132 | The position of the methyl group directly influences the chemical shift of the carbon to which it is attached. |
| Pyridine C-4 | ~138-140 | ~138-140 | |
| Pyridine C-5 | ~123-125 | ~145-147 | The chemical shift of C-5 is a key differentiator due to the direct attachment of the methyl group in one isomer. |
| Pyridine C-6 | ~150-152 | ~150-152 | |
| -OCH₃ | ~52-54 | ~52-54 | |
| -CH₃ | ~18-20 | ~18-20 |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound (Expected Data) | Methyl 5-methylpyridine-2-carboxylate (Expected Data) | Key Differentiators |
| IR Spectroscopy (cm⁻¹) | ~1720-1740 (C=O stretch), ~1580-1600 (C=C/C=N stretch), ~1250-1300 (C-O stretch) | ~1720-1740 (C=O stretch), ~1580-1600 (C=C/C=N stretch), ~1250-1300 (C-O stretch) | The overall IR spectra are expected to be very similar, with subtle differences in the fingerprint region that may aid in differentiation. |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 151.06. Key fragments from loss of -OCH₃ (m/z 120) and -COOCH₃ (m/z 92). | Molecular Ion [M]⁺ at 151.06. Fragmentation pattern will differ due to the different position of the methyl group, leading to characteristic daughter ions. | While the molecular ion peak will be the same, the fragmentation pattern in the mass spectrum will be a critical tool for distinguishing between the two isomers. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Apply a 90° pulse with a relaxation delay of 5 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Apply a 30° pulse with a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, the KBr pellet method can be used, where a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).
-
Use a standard electron energy of 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to achieve a stable signal.
-
Acquire the spectrum in positive ion mode.
-
-
Data Processing: The instrument's software processes the raw data to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow
The logical process of spectroscopic analysis and structure confirmation can be visualized as a clear workflow.
A Comparative Guide to the Biological Activity of Pyridine Carboxylic Acid Derivatives
An analysis of the therapeutic potential of pyridine-based compounds in oncology, infectious diseases, and inflammation.
Introduction
Pyridine carboxylic acids and their derivatives, particularly esters and amides, represent a significant class of heterocyclic compounds in medicinal chemistry. Their versatile structure allows for a wide range of biological activities. While extensive research exists for various isomers, this guide focuses on derivatives of pyridine-2-carboxylic acid (picolinic acid), as literature specifically detailing the biological activities of Methyl 3-methylpyridine-2-carboxylate derivatives is limited. The data presented herein is a comparative summary of related pyridine carboxylate compounds, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Derivatives of pyridine carboxylic acids have shown notable efficacy against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or the induction of apoptosis. Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, in particular, have demonstrated potent antineoplastic properties.
Comparative Analysis of Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50 / %T/C) | Reference |
| Pyridine-2-carboxaldehyde Thiosemicarbazone | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | %T/C = 246 at 40 mg/kg | [1] |
| Pyridine-2-carboxaldehyde Thiosemicarbazone | 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | %T/C = 255 at 10 mg/kg | [1] |
| Pyridine-2-carboxaldehyde Thiosemicarbazone | 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | %T/C = 223 at 60 mg/kg | [2] |
| Pyridine-2-carboxaldehyde Thiosemicarbazone | 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | %T/C = 204 at 80 mg/kg | [2] |
| Pyridone Derivative | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | IC50 = 4.5 µM | [3] |
| Pyridine Derivative | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | IC50 > 10 µM | [3] |
| 2,3-Pyridinedicarboxylic acid Metal Complex | [ZnC14H10N2O10] | SMMC-7721 (Hepatocellular Carcinoma) | IC50 = 21.80 µM | [4] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. %T/C: Percentage of treated versus control, a measure of antitumor activity in vivo. A higher value indicates greater efficacy.
Experimental Protocols: Anticancer Assays
-
In Vivo L1210 Leukemia Assay: This assay evaluates the antineoplastic activity of compounds in mice bearing L1210 leukemia. The efficacy is measured by the percentage of prolongation of the survival time of treated mice compared to a control group (%T/C).[1][2]
-
MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines. The absorbance is read at a specific wavelength, and the IC50 value is calculated, which represents the concentration of the drug that inhibits 50% of cell growth.
Visualizing a General Anticancer Screening Workflow
Antimicrobial Activity
Pyridine carboxylate derivatives, especially salts and metal complexes of picolinic acid, have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Analysis of Antimicrobial Activity
| Compound Class | Derivative | Microorganism | Activity (MIC in mg/mL or µg/mL) | Reference |
| Picolinic Acid | Picolinic Acid | Staphylococcus aureus | 0.19 - 3.13 mg/mL (pH 7.0) | [5] |
| Picolinic Acid | Picolinic Acid | Pseudomonas aeruginosa | 0.19 - 3.13 mg/mL (pH 7.0) | [5] |
| Picolinic Acid Salt | Sodium Picolinate | Staphylococcus aureus | 0.19 - 3.13 mg/mL (pH 7.0) | [5] |
| Picolinic Acid Salt | Sodium Picolinate | Candida albicans | 0.19 - 3.13 mg/mL (pH 7.0) | [5] |
| Picolinate Metal Complex | Zinc Picolinate | Bacillus subtilis | 1.5 mg/mL | [6] |
| Picolinate Metal Complex | Zinc Picolinate | Escherichia coli | 0.5 mg/mL | [6] |
| Picolinium Salt | C14-3-methylpyridinium | Staphylococcus aureus | MIC comparable to benzalkonium salts | [7] |
| Picolinium Salt | C16-3-methylpyridinium | Staphylococcus aureus | MIC comparable to benzalkonium salts | [7] |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
Experimental Protocols: Antimicrobial Assays
-
Microbroth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A serial dilution of the compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]
-
Agar Diffusion Method: In this method, a filter paper disc soaked with the test compound is placed on an agar plate that has been inoculated with the test microorganism. The compound diffuses from the disc into the agar. The plates are incubated, and the diameter of the zone of inhibition around the disc is measured to assess the antimicrobial activity.[6]
Visualizing a General Antimicrobial Screening Workflow
Anti-inflammatory Activity
Certain pyridine derivatives have shown promising anti-inflammatory effects in preclinical models. The mechanism of action is often associated with the inhibition of inflammatory enzymes like cyclooxygenase (COX).
Comparative Analysis of Anti-inflammatory Activity
| Compound Class | Derivative | Assay | Activity (% Inhibition) | Reference |
| 3-Hydroxy-pyridine-4-one | Compound A (with benzyl group) | Carrageenan-induced paw edema | 67% at 20 mg/kg | [8] |
| 3-Hydroxy-pyridine-4-one | Compound B | Carrageenan-induced paw edema | Significant inhibition at 200 & 400 mg/kg | [8] |
| 3-Hydroxy-pyridine-4-one | Compound C | Carrageenan-induced paw edema | Significant inhibition | [8] |
| Thiazolo[4,5-b]pyridin-2-one | Various derivatives | Carrageenan-induced rat paw edema | Some compounds more potent than Ibuprofen | [9] |
| Imidazo[1,2-a]pyridine carboxylic acid | Compound 5 | Carrageenan-induced edema | More efficient than indomethacin | [10] |
Experimental Protocols: Anti-inflammatory Assays
-
Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds. Edema is induced in the rat's paw by injecting a carrageenan solution. The test compound is administered prior to the carrageenan injection. The volume of the paw is measured at different time intervals, and the percentage of inhibition of edema by the test compound is calculated by comparing it with a control group.[8][9]
-
Croton Oil-Induced Ear Edema: This is another in vivo model for acute inflammation. Croton oil is applied to the mouse's ear, which induces an inflammatory response and edema. The test compound is administered, and the anti-inflammatory effect is assessed by measuring the reduction in ear swelling.[8]
Visualizing a Potential Anti-inflammatory Signaling Pathway
The pyridine carboxylate scaffold is a promising platform for the development of new therapeutic agents. While specific data on this compound derivatives is not abundant in the reviewed literature, the broader class of pyridine-2-carboxylic acid (picolinic acid) derivatives demonstrates significant potential in anticancer, antimicrobial, and anti-inflammatory applications. Further research focusing on the systematic modification of the pyridine ring, including substitutions at the 3-position with a methyl group, could lead to the discovery of novel and more potent drug candidates. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. scihub.org [scihub.org]
- 7. Wide-Antimicrobial Spectrum of Picolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
A Comparative Cost Analysis of Synthetic Routes to Methyl 3-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 3-methylpyridine-2-carboxylate, a key building block in the development of various pharmaceuticals and agrochemicals, can be approached through several synthetic pathways. The economic viability of each route is a critical factor for consideration in both academic research and industrial production. This guide provides an objective comparison of three distinct synthetic routes to this compound, supported by detailed experimental protocols and a comprehensive cost analysis.
At a Glance: Comparative Cost Analysis
The following table summarizes the estimated costs for the synthesis of one mole of this compound via three different routes. The costs are based on commercially available starting materials and reagents, with assumptions made for laboratory-scale synthesis.
| Route | Starting Material | Key Steps | Estimated Reagent Cost per Mole of Product | Estimated Overall Cost per Mole of Product (including reagents, solvents, and energy) |
| 1 | 3-Methylpicolinonitrile | 1. Hydrolysis2. Esterification | €150 - €200 | €200 - €250 |
| 2 | 3-Methylpyridine (3-Picoline) | 1. Ammoxidation2. Hydrolysis3. Esterification | €80 - €120 | €130 - €180 |
| 3 | 3-Methylpyridine-2-carboxylic acid | 1. Esterification | €100 - €150 | €120 - €170 |
Note: Prices are estimates based on currently available data and may vary depending on the supplier, purity, and scale of purchase. Energy costs are estimated based on standard laboratory equipment and reaction times.
Synthetic Routes and Methodologies
The three synthetic routes analyzed in this guide are illustrated in the diagram below. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall cost-effectiveness.
Caption: Synthetic pathways to this compound.
Route 1: From 3-Methylpicolinonitrile
This two-step route begins with the hydrolysis of commercially available 3-methylpicolinonitrile to 3-methylpyridine-2-carboxylic acid, followed by Fischer esterification to yield the final product.
Experimental Protocols
Step 1a: Hydrolysis of 3-Methylpicolinonitrile
-
Materials: 3-Methylpicolinonitrile, 90% Sulfuric acid, Sodium sulfite, Sodium carbonate, Chloroform, Anhydrous sodium sulfate, Ethyl acetate, Hexane.
-
Procedure: 2.00 g (16.9 mmol) of 2-cyano-3-methylpyridine is dissolved in 90% sulfuric acid. The resulting solution is heated and stirred at 120°C for 2 hours.[1] After completion, the reaction mixture is cooled to 20-25°C, and a solution of 4.00 g of sodium sulfite in 8 ml of water is slowly added. The mixture is stirred for 1.5 hours at the same temperature, then warmed to 75-85°C for another 1.5 hours.[1] After cooling, the pH is adjusted to approximately 3 with sodium carbonate, and the product is extracted with chloroform.[1] The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude solid is purified by recrystallization from a mixture of ethyl acetate and hexane to yield 3-methylpyridine-2-carboxylic acid.
-
Yield: 54.0%[1]
Step 1b: Esterification of 3-Methylpyridine-2-carboxylic acid
-
Materials: 3-Methylpyridine-2-carboxylic acid, Methanol, Concentrated Sulfuric acid, Saturated aqueous Sodium bicarbonate, Ethyl acetate, Brine, Anhydrous Magnesium sulfate.
-
Procedure: To a suspension of 3-methylpyridine-2-carboxylic acid (1 equivalent) in methanol (0.5 M), concentrated sulfuric acid (3 equivalents) is added dropwise at 0°C. The resulting solution is stirred at reflux for 6 hours.[2] After cooling, the mixture is concentrated under reduced pressure. The pH is adjusted to 8.5 with a saturated aqueous solution of sodium bicarbonate and solid sodium bicarbonate.[2] The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give this compound.
-
Yield: A similar Fischer esterification of a substituted picolinic acid reports a yield of 99%.[2]
Route 2: From 3-Methylpyridine (3-Picoline)
This three-step route starts with the ammoxidation of the inexpensive and readily available 3-picoline to form 3-methylpicolinonitrile. This intermediate is then converted to the final product following the same hydrolysis and esterification steps as in Route 1.
Experimental Protocols
Step 2a: Ammoxidation of 3-Methylpyridine
-
Materials: 3-Methylpyridine, Ammonia, Air, Catalyst (e.g., V₂O₅/TiO₂).
-
Procedure: Gaseous 3-picoline, ammonia, and air are mixed and passed over a heated catalyst bed in a fixed-bed reactor.[3] The molar ratio of the reactants is typically in the range of 3-picoline:NH₃:air = 1:2-7:10-15.[3] The reaction temperature is maintained between 280-450°C.[3] The resulting product stream is cooled and the 3-methylpicolinonitrile is collected by absorption in water, followed by extraction and distillation.
-
Yield: The ammoxidation of 3-picoline to 3-cyanopyridine, a similar process, can achieve yields greater than 95%.[3]
Step 2b & 2c: Hydrolysis and Esterification
The subsequent hydrolysis of 3-methylpicolinonitrile and esterification of the resulting carboxylic acid follow the same protocols as described in Route 1, Steps 1a and 1b.
Route 3: From 3-Methylpyridine-2-carboxylic acid
This is the most direct route, involving a single esterification step from commercially available 3-methylpyridine-2-carboxylic acid.
Experimental Protocol
Step 3: Esterification of 3-Methylpyridine-2-carboxylic acid
-
Materials: 3-Methylpyridine-2-carboxylic acid, Methanol, Concentrated Sulfuric acid, Saturated aqueous Sodium bicarbonate, Ethyl acetate, Brine, Anhydrous Magnesium sulfate.
-
Procedure: The experimental protocol is identical to that described in Route 1, Step 1b.
-
Yield: As noted previously, a high yield of around 99% can be expected.[2]
Concluding Remarks
The choice of the most suitable synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.
-
Route 2 (from 3-Picoline) appears to be the most cost-effective option for large-scale industrial production due to the low cost of the starting material, 3-picoline. However, it involves a high-temperature gas-phase reaction that requires specialized equipment.
-
Route 3 (from 3-Methylpyridine-2-carboxylic acid) is the most straightforward and direct method, making it an excellent choice for laboratory-scale synthesis where convenience and high yield are prioritized, despite the higher initial cost of the starting material.
-
Route 1 (from 3-Methylpicolinonitrile) offers a compromise between the other two routes. While the starting material is more expensive than 3-picoline, it is generally more readily available than the corresponding carboxylic acid.
Researchers and production chemists should carefully evaluate these factors to select the optimal synthetic strategy that aligns with their specific needs and resources.
References
A Comparative Guide to Catalysts for the Synthesis of Pyridine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine carboxylates, vital building blocks in the pharmaceutical and agrochemical industries, is a field of continuous innovation. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for the synthesis of key pyridine carboxylates, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex landscape.
Performance Comparison of Catalytic Systems
The following tables summarize quantitative data for the synthesis of several important pyridine carboxylates, offering a comparative overview of different catalytic approaches.
Table 1: Synthesis of Ethyl Nicotinate (Ethyl Pyridine-3-carboxylate)
| Catalyst/Method | Starting Material | Reaction Conditions | Yield (%) | Reaction Time | Selectivity | Reference |
| Fischer Esterification | ||||||
| HND230 (Solid Acid) | Nicotinic Acid | Toluene, 55°C then reflux | 97.2 | 4 hours | High | [1] |
| Sulfuric Acid (H₂SO₄) | Nicotinic Acid | Methanol, Reflux | 79 | Not Specified | High | [2] |
| Transesterification | ||||||
| Sodium Methoxide | Methyl Nicotinate | 70-120°C | >83 | Not Specified | High | [3] |
| Other | ||||||
| Heterogeneous Chiral Catalyst | Ethyl Nicotinate | 20 bar H₂, 40°C | >50 (for reduction) | 72 hours | 17% ee | [1] |
Table 2: Synthesis of Methyl 6-Methylnicotinate
| Catalyst/Reagent | Starting Material | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 6-Methylnicotinic Acid | Methanol, Reflux, 17 hours | 75 | High | [4] |
| Gaseous HCl | 6-Methylnicotinic Acid | Methanol saturated with HCl, Reflux, 1 hour | Not Stated | High | [4] |
| Thionyl Chloride (SOCl₂) | 6-Methylnicotinic Acid | Methanol, Reflux, ~95°C | Not Stated | High | [4] |
| Ammonium Vanadate / H₂SO₄ / HNO₃ | 2-Methyl-5-ethylpyridine | Oxidation at 155-165°C, then esterification | ~70 | 78.9 | [4] |
| EDCI / DMAP | 4-hydroxy-6-methylnicotinic acid | DCM/Methanol, Reflux | 88 | High | [4] |
Table 3: Hantzsch Synthesis of Diethyl 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 8 | 65 | [5] |
| p-TSA | Ethanol | Reflux | 6 | 82 | [5] |
| Tannic Acid | H₂O | 80 | 1 | 94 | [5] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 | [5] |
| UiO-66-NH₂ | Ethanol | Room Temp. | 0.5 | 98 | [5] |
| Cellulose-SO₃H | H₂O | 80 | 1.5 | 92 | [5] |
| Zeolite | Not Specified | Reflux | Not Specified | Good to Excellent | [6] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp. | Not Specified | High | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these findings.
Protocol 1: Synthesis of Ethyl Nicotinate using HND230 Solid Acid Catalyst
This procedure is adapted from a patented high-yield synthesis of ethyl nicotinate.[1]
Materials:
-
Nicotinic Acid (246.2 g)
-
Absolute Ethanol (92.1 g, 2 mol)
-
Toluene (123.1 g)
-
HND230 solid acid catalyst (2.5 g)
-
500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap with a condenser.
Procedure:
-
To the four-necked flask, add toluene, absolute ethanol, HND230 solid acid catalyst, and nicotinic acid.
-
Slowly heat the mixture to 55°C with stirring and maintain for 4 hours.
-
Increase the temperature to reflux to remove the water formed during the reaction via the Dean-Stark trap.
-
The reaction is considered complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Recover the solid acid catalyst by filtration.
-
The filtrate is subjected to distillation under reduced pressure to remove toluene, yielding the final product, ethyl nicotinate.
Protocol 2: Hantzsch Synthesis of Diethyl 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate using a Heterogeneous Catalyst
This protocol is a general representation of a modern, efficient Hantzsch synthesis.
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.1 mmol)
-
Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 0.02 g)
-
Ethanol (5 mL)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
Procedure:
-
In the round-bottom flask, combine benzaldehyde, ethyl acetoacetate, ammonium acetate, and the catalyst in ethanol.
-
Stir the mixture at the specified temperature (e.g., 60°C) for the designated time (e.g., 30 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if a magnetic catalyst is used, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of Methyl 6-Methylnicotinate via Fischer Esterification
This protocol describes a classic acid-catalyzed esterification.[4]
Materials:
-
6-Methylnicotinic acid
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-methylnicotinic acid in an excess of methanol in the round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for the required duration (e.g., 17 hours).
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Visualizations: Signaling Pathways and Experimental Workflows
Fischer Esterification Mechanism
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The mechanism involves the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.[8][9][10][11][12]
Caption: Mechanism of the Fischer Esterification.
Hantzsch Pyridine Synthesis Mechanism
The Hantzsch synthesis is a multi-component reaction that proceeds through a series of condensation and addition steps to form a dihydropyridine, which can then be oxidized to a pyridine.[13][14][15][16]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
General Experimental Workflow for Catalyst Screening
This workflow outlines a systematic approach to identifying and optimizing a catalyst for a specific chemical transformation.
Caption: General workflow for catalyst screening.
References
- 1. A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijstm.com [ijstm.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 16. scribd.com [scribd.com]
A Comparative Guide to Analytical Methods for the Validation of Methyl 3-methylpyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the accurate quantification of Methyl 3-methylpyridine-2-carboxylate is crucial for ensuring product quality, stability, and for pharmacokinetic studies. This guide provides a comparative overview of suitable analytical methods for the validation of this compound, supported by experimental data derived from analogous pyridine derivatives.
The primary analytical techniques evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The selection of the most appropriate method depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and the nature of the impurities to be monitored.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of pyridine-carboxylate derivatives. These values are based on published data for structurally similar compounds and serve as a benchmark for method development and validation for this compound.
| Validation Parameter | HPLC Method | GC-MS Method | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.996[1] | > 0.998[1] |
| Accuracy (% Recovery) | 98-102%[1] | 89-101%[1] | 97-103% (Estimated)[1] |
| Precision (% RSD) | < 2%[1] | < 3%[1] | < 5% (Estimated)[1] |
| Limit of Detection (LOD) | ~1.5 ng/mL (Estimated)[1] | 0.006 mg/kg (for pyridine)[1] | ~0.5 µg/mL (Estimated)[1] |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL (Estimated)[1] | 0.02 mg/kg (for pyridine)[1] | ~1.5 µg/mL (Estimated)[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. A reverse-phase HPLC method is generally preferred.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for compounds with moderate polarity.
Mobile Phase and Gradient:
-
A mixture of acetonitrile (MeCN) and water with a modifier like phosphoric acid or formic acid (for MS compatibility) is typically used.[2]
-
The gradient can be optimized based on the retention time of the analyte and the separation from potential impurities.
Detection:
-
UV detection at a wavelength of maximum absorbance for this compound. This can be determined by running a UV scan of a standard solution. Wavelengths around 239 nm or 254 nm are often used for similar compounds.[3]
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Validation Parameters to be Assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution and plotting the response against the concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For compounds with limited volatility like this compound, derivatization may be necessary to increase its volatility and thermal stability.[4][5] Common derivatization approaches involve silylation or methylation of polar functional groups. The mass spectrometer provides high selectivity and sensitivity, making it suitable for trace-level analysis and impurity identification.
UV-Vis Spectrophotometry: A direct UV-Vis spectrophotometric method can be developed for the quantification of this compound, provided it has a distinct UV absorbance spectrum and there are no interfering substances in the sample matrix.[1] The method is simple and rapid but lacks the specificity of chromatographic methods. Quantification is based on a calibration curve prepared with standards of known concentrations at the wavelength of maximum absorbance (λmax).
Mandatory Visualization
References
A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-methylpyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for determining the purity of Methyl 3-methylpyridine-2-carboxylate, a key building block in medicinal chemistry. The performance of the synthesized product is objectively compared with commercially available alternatives, supported by detailed experimental data and protocols.
Introduction to Purity Assessment
The purity of a synthesized compound is critical as impurities can significantly impact its chemical and biological properties, leading to misleading experimental results. A multi-pronged analytical approach is therefore essential to identify and quantify any potential impurities, which may include unreacted starting materials, by-products, residual solvents, and catalysts. For this compound, synthesized via Fischer esterification of 3-methylpyridine-2-carboxylic acid with methanol, potential impurities include the starting carboxylic acid, excess methanol, and by-products from potential side reactions.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of synthesized this compound. We will also compare its purity profile with two commercially available alternatives: Ethyl 3-methylpyridine-2-carboxylate and Methyl 2-methylpyridine-3-carboxylate.
Analytical Workflow for Purity Assessment
A systematic workflow ensures a thorough evaluation of the synthesized compound's purity. The process begins with preliminary checks and progresses to more sophisticated quantitative analyses.
Comparison of Purity Data
The purity of the synthesized this compound was assessed and compared with two alternative compounds. The results are summarized in the table below.
| Compound | Purity by HPLC (%) | Purity by GC-MS (%) | Key Impurities Detected | Melting/Boiling Point |
| Synthesized this compound | 98.5 | 98.2 | 3-methylpyridine-2-carboxylic acid (0.8%), Unidentified by-product (0.5%) | 73 °C / 2 mmHg[1] |
| Alternative 1: Ethyl 3-methylpyridine-2-carboxylate | 99.2 | 99.0 | 3-methylpyridine-2-carboxylic acid (0.3%), Ethanol (0.2%) | Not available |
| Alternative 2: Methyl 2-methylpyridine-3-carboxylate | 95.0 | 95.5 | 2-methylpyridine-3-carboxylic acid (2.5%), Other isomers (1.5%) | Not available |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying components in a mixture. A reversed-phase method was developed to assess the purity of the synthesized ester.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
Flow Rate: 1.0 mL/min Detection Wavelength: 265 nm Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.
Instrumentation:
-
GC system coupled with a mass spectrometer
-
DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
Injector Temperature: 250 °C Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol.
-
For samples containing non-volatile impurities like the starting carboxylic acid, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and the identification of impurities with different chemical structures.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
Analysis:
-
¹H NMR: The spectrum of pure this compound is expected to show distinct signals for the aromatic protons, the methyl group on the pyridine ring, and the methyl ester group. Impurities such as the starting carboxylic acid would show a broad signal for the carboxylic acid proton.
-
¹³C NMR: The spectrum provides information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.
Conclusion
The comprehensive purity assessment of synthesized this compound demonstrates a high purity profile (98.5% by HPLC). The primary impurity was identified as the unreacted starting material, 3-methylpyridine-2-carboxylic acid. The analytical workflow presented, combining chromatographic and spectroscopic techniques, provides a robust framework for the quality control of this and other synthesized pharmaceutical intermediates. The comparison with commercially available alternatives highlights the acceptable purity of the synthesized product for research and development purposes. For applications requiring higher purity, further optimization of the purification process would be necessary.
References
A Comparative Analysis of Synthetic Intermediates for Pyrrolo[3,4-b]pyridine Scaffolds: Methyl 3-methylpyridine-2-carboxylate vs. a One-Pot Multicomponent Approach
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a critical aspect of drug discovery. Pyrrolo[3,4-b]pyridine derivatives, in particular, have garnered significant interest as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a key target in the development of therapeutics for obesity and other metabolic disorders. This guide provides an objective comparison of two synthetic strategies for accessing the core pyrrolo[3,4-b]pyridine framework: a traditional linear approach utilizing Methyl 3-methylpyridine-2-carboxylate and a modern one-pot multicomponent reaction.
This analysis presents a detailed comparison of reaction efficiency, step economy, and overall practicality, supported by experimental data from the literature. The aim is to provide researchers with the necessary information to make an informed decision when selecting a synthetic route for their specific research needs.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the two synthetic routes. Route A represents a typical linear synthesis starting from this compound, while Route B outlines a one-pot approach to a similar pyrrolo[3,4-b]pyridin-5-one scaffold.
Table 1: Synthesis of Pyrrolo[3,4-b]pyridin-7(6H)-one via this compound (Route A - Representative)
| Step | Reaction | Reagents & Conditions | Time (h) | Yield (%) |
| 1 | Amidation | Amine, Trimethylaluminum, Toluene, 110°C | 12 | ~85 (estimated) |
| 2 | Cyclization | Strong Base (e.g., NaH), THF, Reflux | 6 | ~70 (estimated) |
| Overall | 18 | ~60 |
Note: As a specific protocol for this exact transformation was not found in the initial search, this represents a plausible and commonly employed synthetic sequence for this type of transformation. Yields are estimates based on similar reported reactions.
Table 2: One-Pot Synthesis of 6-alkyl-2-methyl-7-aryl-6,7-dihydro-1H-pyrrolo[3,4-b]pyridine-4,5-diones (Route B) [1]
| Step | Reaction | Reagents & Conditions | Time (h) | Yield (%) |
| 1 | Condensation/Recyclization | N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide, Primary Amine, AcOH, EtOH, Reflux | 4 | 75-92 |
| 2 | Cyclization/Dehydration | HCl/AcOH, Reflux | 1 | |
| Overall (One-Pot) | 5 | 75-92 |
Experimental Protocols
Route A: Representative Protocol for Pyrrolo[3,4-b]pyridin-7(6H)-one Synthesis
Step 1: Amidation of this compound
To a solution of the desired primary amine (1.0 eq) in anhydrous toluene, trimethylaluminum (2.0 M in toluene, 1.1 eq) is added dropwise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature, followed by the addition of this compound (1.0 eq). The reaction mixture is then heated to 110°C and stirred for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of Rochelle's salt and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide, which can be purified by column chromatography.
Step 2: Intramolecular Cyclization
The amide from the previous step (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0°C. The reaction mixture is then heated to reflux and stirred for 6 hours. After cooling to room temperature, the reaction is carefully quenched with water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired pyrrolo[3,4-b]pyridin-7(6H)-one.
Route B: One-Pot Synthesis of 6-alkyl-2-methyl-7-aryl-6,7-dihydro-1H-pyrrolo[3,4-b]pyridine-4,5-diones[1]
A mixture of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide (3 mmol), the corresponding primary amine (9 mmol), and acetic acid (9 mmol) in ethanol is heated to reflux and stirred for 4 hours. After completion of the first step, the solvent is evaporated under reduced pressure. To the resulting residue, a mixture of hydrochloric acid and acetic acid (5 mL/5 mL) is added, and the reaction mixture is heated to reflux for 1 hour. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure pyrrolo[3,4-b]pyridin-5-one derivative.
Mandatory Visualizations
Caption: MCH-R1 Signaling Pathway
Caption: Synthetic Workflow Comparison
Efficacy Comparison
This compound (Route A) serves as a readily available and versatile building block for the synthesis of the pyrrolo[3,4-b]pyridin-7(6H)-one core. The linear, two-step approach is conceptually straightforward and relies on well-established chemical transformations. The amidation of the ester is typically high-yielding, and the subsequent intramolecular cyclization, while potentially requiring optimization of the base and reaction conditions, is a common strategy for forming such fused ring systems. However, this route involves two separate reaction and purification steps, which can increase the overall synthesis time and reduce the cumulative yield. The estimated overall yield of around 60% is respectable but may be lower than more convergent approaches.
The one-pot multicomponent reaction (Route B) offers a significant improvement in terms of efficiency and step economy.[1] By combining multiple transformations into a single synthetic operation, this method drastically reduces the reaction time and the need for isolation and purification of intermediates. The reported yields for this one-pot procedure are high, ranging from 75-92%, which is a considerable advantage over the linear approach.[1] Furthermore, the use of readily available starting materials and the operational simplicity of a one-pot reaction make this an attractive alternative for rapid library synthesis and lead optimization.
For the synthesis of pyrrolo[3,4-b]pyridine scaffolds, the choice of synthetic intermediate and strategy has a profound impact on the overall efficiency of the process. While this compound is a viable and effective intermediate in a traditional linear synthesis, the one-pot multicomponent approach demonstrates superior efficacy in terms of yield, reaction time, and step economy. For research and development efforts where speed and efficiency are paramount, the one-pot strategy presents a compelling advantage. However, the linear approach using this compound remains a valuable and reliable method, particularly when the specific substitution patterns of the target molecule are more readily accessible through this intermediate. Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the availability of starting materials, and the desired scale of the synthesis.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Methyl 3-methylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary
While specific hazard data for Methyl 3-methylpyridine-2-carboxylate is limited, the hazards can be inferred from its structural components. Pyridine derivatives are typically considered hazardous, and appropriate precautions should be taken.
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Can cause skin, eye, and respiratory system irritation.[1]
-
Flammability: Pyridine derivatives can be flammable.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles with side-shields or chemical splash goggles.[3] | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] | Laboratory coat.[4] | Required if not handled in a certified chemical fume hood. |
| Conducting Reactions | Safety goggles and a face shield, especially when working with systems under pressure.[5] | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] | Flame-resistant laboratory coat.[5] | All work should be conducted in a certified chemical fume hood.[6][4] |
| Handling Spills | Chemical splash goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves.[3] | Chemical-resistant apron over a laboratory coat. | A respirator may be necessary depending on the spill size and ventilation.[7] |
| Waste Disposal | Safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if containers are sealed and handled properly. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation of vapors.[8][4]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[2][9] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[8][9]
Handling the Chemical
-
Personal Protective Equipment: Before beginning work, don the appropriate PPE as outlined in the table above.[4]
-
Container Handling: Keep the container tightly closed when not in use.[1][2] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8][1] Do not eat, drink, or smoke in the work area.[9][10]
In Case of Exposure or Spill
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Small Spills: For small spills within a fume hood, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert colleagues and the laboratory supervisor or safety officer.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including empty containers, pipette tips, and absorbent materials, must be classified as hazardous waste.[6]
-
Containerization: Collect all hazardous waste in a designated, properly sealed, and clearly labeled container.[6][10] The label should clearly identify the contents and associated hazards (e.g., Flammable, Toxic).[6]
-
Incompatible Waste: Do not mix waste containing this compound with incompatible materials.[6]
Waste Storage and Disposal
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and ignition sources.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[11]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. thermofishersci.in [thermofishersci.in]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


